1-(2,4-Dichlorophenyl)ethanamine
Description
The exact mass of the compound 1-(2,4-Dichlorophenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZHZAOWDHBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378132 | |
| Record name | 1-(2,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89981-75-9 | |
| Record name | 1-(2,4-Dichlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-Dichlorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,4-Dichlorophenyl)ethanamine, a key chiral amine intermediate in pharmaceutical chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols for its preparation and chiral resolution are provided. Furthermore, this guide explores the biological significance of this chemical moiety by examining the signaling pathways of sertraline, a prominent antidepressant drug that features the 1-(2,4-Dichlorophenyl)ethanamine core structure.
Chemical and Physical Properties
1-(2,4-Dichlorophenyl)ethanamine is a chiral aromatic amine. Its physical and chemical properties are influenced by the dichlorinated phenyl ring and the basic amino group. The free base is typically a liquid, while its hydrochloride salt is a solid. It exhibits low solubility in water and is soluble in common organic solvents like ethanol and dichloromethane[1][2].
Table 1: Physicochemical Properties of 1-(2,4-Dichlorophenyl)ethanamine and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [3] |
| Molecular Weight | 190.07 g/mol | [1][3] |
| Appearance | Liquid (free base), Solid (hydrochloride salt) | [1][4] |
| Boiling Point (Predicted) | 256.4 ± 25.0 °C | [3] |
| Boiling Point (Experimental, related compound) | 75-76°C at 0.04 mmHg for 2-(2,4-Dichlorophenyl)ethylamine | [5] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.28 ± 0.10 | [3] |
| Solubility | Low in water; Soluble in ethanol, dichloromethane | [1][2] |
| CAS Number (Racemate) | 89981-75-9 | [4] |
| CAS Number ((R)-enantiomer) | 133773-29-2 | [3][6] |
| CAS Number (Hydrochloride Salt) | 89981-74-8 |
Spectral Properties
Detailed spectral data for 1-(2,4-Dichlorophenyl)ethanamine are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.
Table 2: Predicted Spectral Data for 1-(2,4-Dichlorophenyl)ethanamine
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons (Ar-H): Signals expected in the range of 7.2-7.5 ppm. Due to the substitution pattern, complex splitting is anticipated. Methine Proton (CH-N): A quartet is expected around 4.1-4.3 ppm, coupled with the methyl protons. Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5-3.0 ppm. Methyl Protons (CH₃): A doublet is expected around 1.4-1.6 ppm, coupled with the methine proton. |
| ¹³C NMR | Aromatic Carbons (Ar-C): Six signals are expected in the range of 127-140 ppm. The carbons bearing chlorine atoms will be significantly deshielded. Methine Carbon (CH-N): A signal is expected around 50-55 ppm. Methyl Carbon (CH₃): A signal is expected in the aliphatic region, around 20-25 ppm. |
| Infrared (IR) | N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3400 cm⁻¹, characteristic of a primary amine. C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks are expected just below 3000 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-N Stretch: An absorption band is expected in the 1020-1250 cm⁻¹ range. C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region are likely. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z 189 (for the monoisotopic mass) is expected, with a characteristic isotopic pattern due to the two chlorine atoms (M+2 and M+4 peaks). Major Fragmentation: The primary fragmentation is expected to be the loss of a methyl group to form a stable benzylic cation at m/z 174. Further fragmentation may involve the loss of HCl. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines[7][8][[“]]. |
Experimental Protocols
Synthesis of Racemic 1-(2,4-Dichlorophenyl)ethanamine
The synthesis of the racemic amine typically proceeds via reductive amination of the corresponding ketone, 2,4-dichloroacetophenone.
Reaction:
2,4-Dichloroacetophenone + NH₃/H₂ + Catalyst → 1-(2,4-Dichlorophenyl)ethanamine
Detailed Protocol (adapted from similar procedures):
-
Preparation of 2,4-Dichloroacetophenone: This precursor can be synthesized via a Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride[10][11][12].
-
Reductive Amination:
-
To a solution of 2,4-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst (H₂/Pd-C), is then added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude racemic 1-(2,4-dichlorophenyl)ethanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-dichlorophenyl)ethanamine and its hydrochloride salt. Due to the limited availability of experimentally determined data in public literature, this guide combines predicted values with general experimental protocols and data from structurally similar compounds to offer a thorough resource for laboratory and research applications. This document details the compound's molecular structure, predicted physical characteristics, and solubility profile. Furthermore, it outlines detailed, generalized experimental protocols for determining key physical properties and a common synthetic route. Visual workflows for both synthesis and physical property determination are provided to enhance understanding and reproducibility.
Introduction
1-(2,4-Dichlorophenyl)ethanamine is a substituted phenethylamine derivative of interest in medicinal chemistry and organic synthesis. Its structure, featuring a dichlorinated phenyl ring, makes it a valuable building block for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is crucial for its application in drug design, development, and other chemical processes. This guide aims to consolidate the available information on its physical characteristics and provide standardized methodologies for their experimental determination.
Molecular and Physical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | PubChem[1] |
| Molecular Weight | 190.07 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted for the free base)[2] | ChemicalBook[2] |
| Appearance (HCl salt) | White crystalline solid | EvitaChem[3] |
| CAS Number | 133773-29-2 ((R)-enantiomer) | ChemicalBook[2] |
| CAS Number (HCl salt) | 791098-94-7 ((R)-enantiomer hydrochloride) | EvitaChem[3] |
Predicted Physical Properties
The following table summarizes the predicted physical properties for the free base form of 1-(2,4-dichlorophenyl)ethanamine. It is important to note that these are computational estimates and should be confirmed by experimental measurement.
| Property | Predicted Value | Source |
| Boiling Point | 256.4 ± 25.0 °C | LookChem |
| Density | 1.262 ± 0.06 g/cm³ | LookChem |
| pKa | 8.28 ± 0.10 | LookChem |
Solubility Profile
Based on its chemical structure, 1-(2,4-dichlorophenyl)ethanamine is expected to have low solubility in water due to the hydrophobic nature of the dichlorophenyl ring. It is anticipated to be soluble in common organic solvents such as ethanol, methanol, and dichloromethane[3]. The hydrochloride salt, being an ionic compound, is expected to have higher solubility in polar solvents, including water[3].
Experimental Protocols
This section provides detailed, generalized methodologies for the experimental determination of the key physical properties of 1-(2,4-dichlorophenyl)ethanamine.
Melting Point Determination (for the hydrochloride salt)
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of 1-(2,4-dichlorophenyl)ethanamine hydrochloride is completely dry.
-
Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (for the free base)
The boiling point is a key physical constant for a liquid.
Apparatus:
-
Thiele tube or other micro boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure:
-
Place a small amount (0.5-1 mL) of 1-(2,4-dichlorophenyl)ethanamine into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Clamp the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is below the oil level.
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination (for the free base)
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty weight (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium. Record the weight (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with 1-(2,4-dichlorophenyl)ethanamine and allow it to reach the same constant temperature. Record the weight (m₃).
-
The density (ρ) of the sample can be calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the density of water at the experimental temperature.
Solubility Determination
A qualitative assessment of solubility can be performed as follows:
Apparatus:
-
Test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Add approximately 1 mL of the chosen solvent to a test tube.
-
Add a small, measured amount of 1-(2,4-dichlorophenyl)ethanamine (e.g., 10 mg) to the solvent.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution to determine if the solute has completely dissolved.
-
If the solute dissolves, add another measured amount and repeat the process until the solution is saturated.
-
If the solute does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent at that concentration.
-
Perform these tests with a range of polar and non-polar solvents to establish a solubility profile.
Synthesis Workflow
A common method for the synthesis of 1-(2,4-dichlorophenyl)ethanamine is the reductive amination of 2,4-dichloroacetophenone. A general workflow for this synthesis is outlined below.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its biological activity is intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 1-(2,4-Dichlorophenyl)ethanamine. While extensive searches for experimentally determined crystallographic and spectroscopic data for the title compound did not yield specific results, this guide synthesizes available information on its synthesis, predicted properties, and the characteristics of closely related analogs to provide a robust profile for research and development applications.
Molecular Structure
1-(2,4-Dichlorophenyl)ethanamine possesses a stereocenter at the carbon atom bonded to the amino group, leading to the existence of two enantiomers: (R)-1-(2,4-Dichlorophenyl)ethanamine and (S)-1-(2,4-Dichlorophenyl)ethanamine. The molecule consists of a 2,4-dichlorinated phenyl ring attached to an ethanamine moiety.
Table 1: General Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | PubChem |
| Molecular Weight | 190.07 g/mol | PubChem |
| IUPAC Name | 1-(2,4-dichlorophenyl)ethanamine | PubChem |
| CAS Number | 89981-75-9 (racemic) | KeyingChem |
| 133773-29-2 ((R)-enantiomer) | ChemicalBook[1] | |
| 133492-69-0 ((S)-enantiomer) | LookChem[2] | |
| Canonical SMILES | CC(C1=C(C=C(C=C1)Cl)Cl)N | EvitaChem[3] |
Bonding and Geometry
As of this review, a definitive crystal structure for 1-(2,4-Dichlorophenyl)ethanamine has not been reported in the publicly accessible crystallographic databases. Consequently, precise, experimentally determined bond lengths, bond angles, and dihedral angles are not available. However, theoretical values and data from analogous structures can provide valuable insights.
Table 2: Predicted Bond and Angle Parameters (Theoretical)
| Parameter | Predicted Value Range | Notes |
| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for chlorinated aromatic rings. |
| C-N Bond Length | 1.46 - 1.48 Å | Standard for a single bond between sp³ carbon and sp³ nitrogen. |
| C-C (ring) Bond Length | 1.38 - 1.40 Å | Aromatic C-C bond character. |
| C-C (ethyl) Bond Length | 1.52 - 1.54 Å | Typical sp³-sp³ carbon single bond. |
| C-C-N Bond Angle | 109° - 111° | Tetrahedral geometry around the chiral carbon. |
| Dihedral Angle (Phenyl Ring - Ethanamine) | Variable | Dependent on steric hindrance and intermolecular interactions. |
Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance spectra would provide key information for structural elucidation.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ | 1.3 - 1.5 | Doublet | Coupled to the methine proton. |
| -CH- | 4.0 - 4.3 | Quartet | Coupled to the methyl and amino protons. |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Aromatic-H | 7.2 - 7.5 | Multiplet | Complex splitting pattern due to dichlorosubstitution. |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| -CH₃ | 23 - 27 | |
| -CH- | 50 - 55 | Chiral center. |
| Aromatic C-Cl | 128 - 135 | |
| Aromatic C-H | 127 - 132 | |
| Aromatic C (quaternary) | 135 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the amine and aromatic functionalities.
Table 5: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H Stretch | 3300 - 3500 | Medium, Broad | Primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | |
| N-H Bend | 1590 - 1650 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |
| C-N Stretch | 1020 - 1250 | Medium | |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry
The mass spectrum of 1-(2,4-Dichlorophenyl)ethanamine would exhibit a molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Notes |
| 190/192/194 | [M]⁺ | Molecular ion peak cluster due to chlorine isotopes. |
| 175/177/179 | [M - CH₃]⁺ | Loss of a methyl group. |
| 174/176/178 | [M - NH₂]⁺ | Loss of the amino group. |
| 159/161 | [C₇H₅Cl₂]⁺ | Dichlorotropylium ion. |
Experimental Protocols
The synthesis of enantiomerically pure 1-(2,4-Dichlorophenyl)ethanamine is most commonly achieved through the resolution of a racemic mixture.
Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine via Resolution[1]
Materials:
-
Racemic 1-(2,4-Dichlorophenyl)ethanamine (2,4-dichloro-α-methyl benzylamine)
-
(S)-Mandelic acid
-
Isopropyl alcohol
-
Ethanol
-
Acetone
-
Dichloromethane
-
4 N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3:2 isopropyl alcohol/ethanol (500 mL) is prepared at room temperature, and (S)-Mandelic acid (40.2 g, 264.5 mmol) is added.
-
The suspension is heated to 60 °C until a clear solution is formed.
-
Racemic 2,4-dichloro-α-methyl benzylamine (50 g, 264.5 mmol) is added to the hot solution.
-
The solution is then cooled to 30 °C over 2 hours and stirred at this temperature for 24 hours, during which colorless crystals of the diastereomeric salt precipitate.
-
The crystals are collected by filtration and washed with acetone (70 mL).
-
The resulting salt is re-suspended in 3:2 isopropyl alcohol/ethanol (400 mL) at room temperature and heated to 60 °C to obtain a clear solution.
-
The solution is cooled to room temperature and stirred for 24 hours.
-
The purified colorless crystals are filtered and washed with acetone (40 mL).
-
A portion of the salt (12.0 g) is taken in dichloromethane (100 mL), and aqueous 4 N sodium hydroxide solution (30 mL) is added.
-
The mixture is stirred for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield (R)-1-(2,4-Dichlorophenyl)ethanamine as a colorless liquid.
Caption: Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine.
Biological Activity and Applications
1-(2,4-Dichlorophenyl)ethanamine and its derivatives are of significant interest in medicinal chemistry. This structural motif is found in compounds being investigated for a range of biological activities.
While specific signaling pathways for the parent compound are not well-documented, its structural similarity to other psychoactive compounds suggests potential interactions with neurotransmitter systems. For instance, related compounds have been shown to modulate serotonin and norepinephrine pathways.[3] It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antifungal and neuroleptic drugs.
Conclusion
1-(2,4-Dichlorophenyl)ethanamine is a valuable chiral building block in pharmaceutical research and development. While a complete, experimentally verified structural and spectroscopic dataset is not currently available in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The detailed synthesis protocol for the (R)-enantiomer offers a clear pathway for its preparation. Further research, particularly crystallographic studies, would be invaluable in providing a more precise understanding of its structure-activity relationships.
References
Spectroscopic Profile of 1-(2,4-Dichlorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2,4-Dichlorophenyl)ethanamine, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on data from analogous compounds and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 1-(2,4-Dichlorophenyl)ethanamine. These predictions are derived from the analysis of structurally similar compounds, including 1-phenylethanamine, and take into account the electronic effects of the chloro-substituents on the phenyl ring.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H |
| ~ 7.2 | dd | 1H | Ar-H |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 4.2 | q | 1H | CH-NH₂ |
| ~ 1.8 | s (broad) | 2H | NH₂ |
| ~ 1.4 | d | 3H | CH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Ar-C (quaternary) |
| ~ 133 | Ar-C (quaternary, C-Cl) |
| ~ 131 | Ar-C (quaternary, C-Cl) |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 50 | CH-NH₂ |
| ~ 25 | CH₃ |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1][2] |
| 3020-3100 | Medium | Aromatic C-H stretch[2] |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1600-1620 | Medium | N-H bend (scissoring) |
| 1450-1600 | Medium to Strong | Aromatic C=C skeletal vibrations[2] |
| 1000-1250 | Strong | C-N stretch |
| 800-880 | Strong | C-Cl stretch |
| 690-900 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 189/191/193 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 174/176/178 | High | [M-CH₃]⁺ |
| 158/160/162 | Medium | [M-NH₂-CH₃]⁺ |
| 139/141 | Medium | [C₇H₅Cl]⁺ |
| 105 | Low | [C₇H₅]⁺ |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of NMR, IR, and MS data for a small organic amine compound like 1-(2,4-Dichlorophenyl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 1-(2,4-Dichlorophenyl)ethanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid 1-(2,4-Dichlorophenyl)ethanamine sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands.
-
Correlate the observed absorption frequencies with known vibrational modes of functional groups to confirm the molecular structure.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of 1-(2,4-Dichlorophenyl)ethanamine in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.
-
Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection into a Gas Chromatography (GC-MS) system or through direct infusion into an Electrospray Ionization (ESI) source.
-
-
Instrument Setup and Data Acquisition (using GC-MS with Electron Ionization):
-
Gas Chromatograph (GC):
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Set an appropriate temperature program for the GC oven to ensure separation from any impurities and elution of the compound of interest. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/min.
-
Set the injector temperature to around 250°C and the transfer line temperature to 280°C.
-
-
Mass Spectrometer (MS):
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the ion source temperature to approximately 230°C.
-
Acquire data in full scan mode over a mass range of m/z 40-500.
-
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 1-(2,4-Dichlorophenyl)ethanamine.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺) and analyze its isotopic pattern, which will be characteristic of a molecule containing two chlorine atoms.
-
Identify the major fragment ions and propose fragmentation pathways to support the structural assignment. The fragmentation of phenethylamines often involves the loss of the amine group or cleavage of the ethyl side chain.[3][4][5][6]
-
Visualizations
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-(2,4-Dichlorophenyl)ethanamine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics involved in the synthesis of 1-(2,4-dichlorophenyl)ethanamine, a key chiral intermediate in the pharmaceutical industry. The primary synthetic route, reductive amination of 2,4-dichloroacetophenone, is examined in detail, including its mechanistic pathways and the factors influencing its kinetics. This document also explores methodologies for obtaining enantiomerically pure forms of the amine through classical chiral resolution and modern enzymatic approaches. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support research and development in this area.
Introduction
1-(2,4-Dichlorophenyl)ethanamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is often crucial for biological activity, making the production of enantiomerically pure forms a significant focus. The most prevalent industrial synthesis involves the reductive amination of 2,4-dichloroacetophenone. Understanding the underlying reaction mechanisms and kinetics is paramount for process optimization, yield improvement, and ensuring product quality.
Reductive Amination of 2,4-Dichloroacetophenone
The synthesis of racemic 1-(2,4-dichlorophenyl)ethanamine is most commonly achieved through the reductive amination of 2,4-dichloroacetophenone. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the corresponding amine.[1][2]
Reaction Mechanism
The reductive amination process proceeds through two main stages: imine formation and reduction.[3][4]
-
Imine Formation: This stage involves the nucleophilic addition of ammonia to the carbonyl carbon of 2,4-dichloroacetophenone, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the imine.[5] The pH of the reaction medium is critical; a weakly acidic environment (pH 4-5) is optimal to catalyze dehydration without excessively protonating the amine nucleophile.[4][6]
-
Reduction: The imine intermediate is then reduced to 1-(2,4-dichlorophenyl)ethanamine. This can be achieved using various reducing agents.
A general workflow for the reductive amination is depicted below:
Kinetics
While specific kinetic data such as rate constants and activation energies for the reductive amination of 2,4-dichloroacetophenone are not extensively available in public literature, general principles of analogous reactions can be applied.
-
Rate-Determining Step: For the formation of imines from ketones, the rate-determining step is often the acid-catalyzed dehydration of the hemiaminal intermediate.[3][4]
-
Influence of Substituents: The presence of electron-withdrawing chloro groups on the phenyl ring of 2,4-dichloroacetophenone can influence the reaction rate. These groups increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. However, they may also affect the basicity of the resulting amine and the stability of intermediates.
-
Reducing Agent: The choice of reducing agent significantly impacts the reaction kinetics and selectivity. Milder reducing agents like sodium cyanoborate (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion over the ketone starting material.[1][7] Stronger reducing agents like sodium borohydride (NaBH4) can also be used, but the timing of its addition is crucial to allow for sufficient imine formation.[8][9]
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective for imines over ketones; moisture-sensitive.[7][8] |
| Sodium Cyanoborohydride (NaCNBH3) | Methanol (MeOH) | Water-tolerant; toxic cyanide byproducts.[8] |
| Sodium Borohydride (NaBH4) | Methanol (MeOH), Ethanol (EtOH) | Can reduce both ketones and imines; added after imine formation.[8][9] |
| Catalytic Hydrogenation (H2/Catalyst) | Various | "Green" approach; catalyst choice (e.g., Pd/C, Raney Ni) is critical. |
Leuckart Reaction
The Leuckart reaction and its modifications represent a classical method for the reductive amination of ketones.[10] This reaction typically uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[10] The reaction proceeds at elevated temperatures.
Chiral Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanamine
For many pharmaceutical applications, a single enantiomer of 1-(2,4-dichlorophenyl)ethanamine is required. Chiral resolution of the racemate is a common industrial practice.
Diastereomeric Salt Crystallization
This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[11] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[11]
Commonly used resolving agents for amines include tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA).[11][12][13]
The general workflow for chiral resolution is as follows:
Enzymatic Synthesis of Enantiomerically Pure 1-(2,4-Dichlorophenyl)ethanamine
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. The primary enzymatic route to a specific enantiomer of 1-(2,4-dichlorophenyl)ethanamine is the asymmetric reduction of the prochiral ketone, 2,4-dichloroacetophenone.
Asymmetric Reduction of 2,4-Dichloroacetophenone
Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes capable of reducing ketones to chiral alcohols with high enantioselectivity.[14] While these enzymes produce the corresponding chiral alcohol, this can be a precursor to the desired amine. More recently, reductive aminases (RedAms) have been engineered to directly convert ketones to chiral amines.[15]
The enzymatic process typically involves the enzyme, the ketone substrate, an amine donor (for RedAms), and a cofactor (usually NADH or NADPH). A cofactor regeneration system is often employed to make the process economically viable.[15]
Kinetics of Enzymatic Reduction
The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model. Kinetic studies on the enzymatic reduction of substituted acetophenones have shown that the electronic properties of the substituents on the aromatic ring can influence the reaction rate.[16] For instance, electron-withdrawing groups can sometimes lead to higher conversion rates.[16]
Table 2: Factors Influencing Enzymatic Synthesis
| Parameter | Effect on Reaction |
| Enzyme Concentration | Higher concentration generally increases reaction rate. |
| Substrate Concentration | Rate increases with concentration until enzyme saturation. |
| pH and Temperature | Each enzyme has an optimal pH and temperature range for activity. |
| Cofactor Concentration | Sufficient cofactor is necessary for the reaction to proceed. |
| Amine Donor | For RedAms, the choice and concentration of the amine donor are critical. |
Experimental Protocols
The following are generalized experimental protocols based on common laboratory practices for the synthesis and resolution of 1-(2,4-dichlorophenyl)ethanamine.
Reductive Amination of 2,4-Dichloroacetophenone using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dichloroacetophenone (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents). Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10-15 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,4-dichlorophenyl)ethanamine. The product can be further purified by distillation under reduced pressure or by column chromatography.
Chiral Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA)
-
Salt Formation: Dissolve racemic 1-(2,4-dichlorophenyl)ethanamine (1 equivalent) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary.[11]
-
Crystallization: Slowly add the D-DTTA solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[11]
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10 to liberate the free amine.[11]
-
Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(2,4-dichlorophenyl)ethanamine. The enantiomeric excess should be determined by chiral HPLC or GC.
Conclusion
The synthesis of 1-(2,4-dichlorophenyl)ethanamine is a well-established process, with reductive amination being the cornerstone of industrial production. While the general mechanistic principles are understood, further research into the specific kinetics of the reaction with 2,4-dichloroacetophenone could lead to more refined process optimization. The choice between classical chiral resolution and enzymatic synthesis for obtaining enantiomerically pure material will depend on factors such as scale, cost, and desired environmental impact. This guide provides a foundational understanding for researchers and professionals working on the synthesis and application of this important pharmaceutical intermediate.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthesis and Characterization of 1-(2,4-Dichlorophenyl)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(2,4-Dichlorophenyl)ethanamine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their versatile chemical nature and diverse biological activities. This document details key synthetic methodologies, comprehensive characterization techniques, and presents relevant data in a structured format to aid researchers in this field.
Introduction
1-(2,4-Dichlorophenyl)ethanamine serves as a crucial chiral building block in the synthesis of various biologically active molecules. The presence of the dichlorophenyl ring and the chiral amine center provides a scaffold for the development of compounds with a range of therapeutic properties, including antimicrobial and anti-inflammatory activities. This guide will focus on the primary synthetic routes to the parent amine and its subsequent derivatization, along with detailed analytical methods for their characterization.
Synthesis of 1-(2,4-Dichlorophenyl)ethanamine
The most common and efficient method for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine is the reductive amination of 2,4-dichloroacetophenone. The Leuckart reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent, is a well-established one-pot method for this transformation.
General Reaction Scheme: Reductive Amination
The synthesis proceeds through the formation of an intermediate imine from 2,4-dichloroacetophenone and an amine source, which is then reduced to the corresponding amine.
Caption: General workflow for the reductive amination of 2,4-dichloroacetophenone.
Experimental Protocol: Leuckart Reaction
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,4-dichloroacetophenone and an excess of ammonium formate is heated.
-
The reaction mixture is maintained at a high temperature (typically 160-185°C) for several hours.
-
After cooling, the mixture is hydrolyzed by heating with concentrated hydrochloric acid.
-
The aqueous solution is then made alkaline with a sodium hydroxide solution.
-
The liberated amine is extracted with an organic solvent such as diethyl ether.
-
The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-Dichlorophenyl)ethanamine.
-
The product can be further purified by vacuum distillation.
Synthesis of 1-(2,4-Dichlorophenyl)ethanamine Derivatives
The primary amine functionality of 1-(2,4-Dichlorophenyl)ethanamine allows for a wide range of derivatization reactions, including N-acylation and the formation of Schiff bases.
N-Acetylation
N-acetylation is a common method to introduce an acetyl group to the amine, which can alter its biological activity and physicochemical properties.
Caption: Workflow for the N-acetylation of 1-(2,4-Dichlorophenyl)ethanamine.
Experimental Protocol: N-Acetylation
Materials:
-
1-(2,4-Dichlorophenyl)ethanamine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
1-(2,4-Dichlorophenyl)ethanamine is dissolved in a suitable solvent like dichloromethane.
-
Acetic anhydride is added to the solution, often in the presence of a base such as pyridine.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction is quenched by the addition of water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the N-acetyl derivative, which can be purified by recrystallization.
Schiff Base Formation
The reaction of 1-(2,4-Dichlorophenyl)ethanamine with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates and often exhibit biological activity themselves.
Experimental Protocol: Schiff Base Synthesis
Materials:
-
1-(2,4-Dichlorophenyl)ethanamine
-
A selected aldehyde or ketone (e.g., salicylaldehyde)
-
Ethanol or methanol
-
A catalytic amount of glacial acetic acid
Procedure:
-
Equimolar amounts of 1-(2,4-Dichlorophenyl)ethanamine and the carbonyl compound are dissolved in ethanol or methanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for several hours.
-
Upon cooling, the Schiff base product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold solvent, and can be purified by recrystallization.[1]
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods.
Physical and Spectroscopic Data of 1-(2,4-Dichlorophenyl)ethanamine and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1-(2,4-Dichlorophenyl)ethanamine | C8H9Cl2N | 190.07 | 132 °C / 15 mmHg | Amine protons (broad singlet), methyl protons (doublet), methine proton (quartet), aromatic protons (multiplets) | Methyl carbon, methine carbon, aromatic carbons |
| N-acetyl-1-(2,4-dichlorophenyl)ethanamine | C10H11Cl2NO | 232.11 | - | Acetyl protons (singlet), methyl protons (doublet), methine proton (multiplet), NH proton (doublet), aromatic protons (multiplets) | Acetyl carbonyl carbon, acetyl methyl carbon, methine carbon, methyl carbon, aromatic carbons |
| Schiff Base with Salicylaldehyde | C15H13Cl2NO | 306.18 | - | Imine proton (singlet), hydroxyl proton (singlet), aromatic protons (multiplets) | Imine carbon, aromatic carbons |
Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented here are representative.
Biological Activity and Mechanism of Action
Derivatives of 1-(2,4-Dichlorophenyl)ethanamine have shown promising biological activities, particularly as antimicrobial and anti-biofilm agents.[2][3] The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membrane integrity.[4][5]
Caption: Postulated mechanism of antimicrobial action via cell membrane disruption.
Conclusion
1-(2,4-Dichlorophenyl)ethanamine and its derivatives represent a valuable class of compounds with significant potential in drug discovery and development. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. Comprehensive characterization is crucial to understanding the structure-activity relationships of these molecules. Further research into their biological activities and mechanisms of action is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 1-(2,4-Dichlorophenyl)ethanamine and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with 1-(2,4-dichlorophenyl)ethanamine and its diverse analogues. The 2,4-dichlorophenyl motif is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antifungal, antibacterial, and anti-inflammatory properties. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows.
Antifungal Activity
Analogues of 1-(2,4-dichlorophenyl)ethanamine, particularly those incorporating azole moieties such as imidazole and triazole, have demonstrated significant antifungal activity. These compounds are structurally related to well-known antifungal agents and often act by inhibiting fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Quantitative Antifungal Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1-(2,4-dichlorophenyl)ethanamine analogues against a range of fungal pathogens.
| Compound ID | Analogue Class | Fungal Strain | MIC (µM) | Reference |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Staphylococcus aureus ATCC 29213 | 1.05 - 8.38 | [1] |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Escherichia coli ATCC 25922 | 1.05 - 8.38 | [1] |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Bacillus proteus | 1.05 - 8.38 | [1] |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Bacillus subtilis | 1.05 - 8.38 | [1] |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Pseudomonas aeruginosa | 1.05 - 8.38 | [1] |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 | [1] |
| 1 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Aspergillus fumigatus | 1.05 - 8.38 | [1] |
| Sertaconazole | (Benzo[b]thienyl)methyl ether of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol | Various Fungi | Not Specified | [2] |
Structure-Activity Relationship (SAR) for Antifungal Analogues
The antifungal activity of these analogues is influenced by several structural features:
-
The Azole Moiety: Both imidazole and 1,2,4-triazole rings are effective, with the triazole derivatives often showing potent and broad-spectrum activity.
-
Lipophilic Substituents: The presence of a long alkyl chain, such as a dodecyl group, on the triazolium ring significantly enhances antifungal activity, likely by improving membrane permeability.
-
The 2,4-Dichlorophenyl Group: This moiety is a common feature in many commercial antifungal drugs and is crucial for binding to the active site of the target enzyme.
Antibacterial Activity
Certain derivatives of 1-(2,4-dichlorophenyl)ethanamine have demonstrated notable antibacterial properties. The modifications often involve the formation of Schiff bases or the introduction of other heterocyclic systems.
Quantitative Antibacterial Data
The following table presents the MIC values for a selection of antibacterial analogues.
| Compound ID | Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2 | Schiff base of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione | Acinetobacter calcoaceticus ATCC 23055 | - | [3] |
| 3 | Metal complexes of [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol] | Staphylococcus aureus | - | [4][5] |
| 3 | Metal complexes of [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol] | Escherichia coli | - | [4][5] |
| 3 | Metal complexes of [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol] | Pseudomonas aeruginosa | - | [4][5] |
| 3 | Metal complexes of [(E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol] | Bacillus subtilis | - | [4][5] |
Note: Specific MIC values for compounds 2 and 3 were not provided in the source abstracts, but they were reported to have significant activity.
Structure-Activity Relationship (SAR) for Antibacterial Analogues
For the antibacterial analogues, the following structural aspects are noteworthy:
-
Schiff Base Formation: The imine (-C=N-) linkage in Schiff bases is a common feature in compounds with antibacterial activity. The nature of the aldehyde or ketone used in their formation influences the activity spectrum.
-
Metal Complexation: Coordination of the Schiff base ligands with transition metals (e.g., Co(II), Zn(II), Pd(II)) can enhance antibacterial efficacy.[4][5]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like 1,2,4-triazole-3-thione contributes to the antibacterial profile.[3]
Anti-inflammatory Activity
A number of analogues bearing the 1-(2,4-dichlorophenyl) moiety have been investigated for their anti-inflammatory potential, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Quantitative Anti-inflammatory Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production by various analogues.
| Compound ID | Analogue Class | Cell Line | IC50 (µM) | Reference |
| FR038251 | 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | Mouse iNOS | 1.7 | [6][7] |
| FR191863 | 5-chloro-2,4(1H,3H)-quinazolonedione | Mouse iNOS | 1.9 | [6][7] |
| Aminoguanidine | (Reference) | Mouse iNOS | 2.1 | [6][7] |
| FR038470 | 1,3(2H,4H)-isoquinolinedione | Mouse iNOS | 8.8 | [6][7] |
| epimuqubilin A | Norsesterterpene peroxide | RAW 264.7 | 7.4 | [8] |
| sigmosceptrellin A | Norsesterterpene peroxide | RAW 264.7 | 9.9 | [8] |
Signaling Pathway for Nitric Oxide Production and Inhibition
The anti-inflammatory activity of these compounds is often mediated by their ability to interfere with the signaling cascade that leads to the production of nitric oxide. A simplified representation of this pathway and the point of inhibition is shown below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure for determining the MIC of antifungal and antibacterial agents.
Workflow:
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria) to the highest concentration to be tested.
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared from a fresh culture. The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 cells/mL for yeasts.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compound are made in the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Griess Assay for Nitric Oxide Production
This protocol outlines the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.
Workflow:
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-(2,4-Dichlorophenyl)ethanamine vs (S)-1-(2,4-Dichlorophenyl)ethanamine properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the enantiomers (R)-1-(2,4-Dichlorophenyl)ethanamine and (S)-1-(2,4-Dichlorophenyl)ethanamine. As chiral building blocks, these compounds are of significant interest in pharmaceutical and agrochemical research and development. This document details their known properties, outlines a robust experimental protocol for their resolution from a racemic mixture, and provides standardized methodologies for the determination of enantiomeric purity. Recognizing the critical importance of stereochemistry in biological systems, this guide also discusses the conceptual basis for the differential biological activity of enantiomers and presents a general protocol for preliminary cytotoxic evaluation.
Introduction
Chirality is a fundamental property in medicinal chemistry, as the stereoisomers of a compound, known as enantiomers, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. The compounds (R)-1-(2,4-Dichlorophenyl)ethanamine and (S)-1-(2,4-Dichlorophenyl)ethanamine are chiral amines that serve as valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their structural resemblance to other biologically active amines suggests their potential utility in drug discovery.[1] A thorough understanding of the distinct properties of each enantiomer is therefore crucial for their effective application in research and development.
Physicochemical Properties
The following tables summarize the known physicochemical properties of the racemic mixture and the individual enantiomers of 1-(2,4-Dichlorophenyl)ethanamine. It is important to note that while enantiomers share identical physical properties in a non-chiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light and in their biological activity.
Table 1: General Properties of 1-(2,4-Dichlorophenyl)ethanamine
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Appearance | Colorless liquid (for the free base) |
Table 2: Predicted Physicochemical Properties of 1-(2,4-Dichlorophenyl)ethanamine Enantiomers
| Property | (R)-1-(2,4-Dichlorophenyl)ethanamine | (S)-1-(2,4-Dichlorophenyl)ethanamine |
| CAS Number | 133773-29-2 | 133492-69-0 |
| Boiling Point | 256.4 ± 25.0 °C | Not specified, but expected to be identical to the (R)-enantiomer |
| Density | 1.262 ± 0.06 g/cm³ | Not specified, but expected to be identical to the (R)-enantiomer |
| pKa | 8.28 ± 0.10 | Not specified, but expected to be identical to the (R)-enantiomer |
Note: The boiling point, density, and pKa values are predicted and should be considered as estimates.
Experimental Protocols
Chiral Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanamine
The separation of enantiomers from a racemic mixture is a critical step in the development of single-enantiomer drugs. A common and effective method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Protocol for Chiral Resolution using (S)-Mandelic Acid:
-
Dissolution: Dissolve racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent) in a suitable solvent mixture, such as 3:2 isopropyl alcohol/ethanol, at room temperature.
-
Salt Formation: Add (S)-Mandelic acid (1.0 equivalent) to the solution. Heat the suspension to approximately 60 °C until a clear solution is obtained.
-
Crystallization: Cool the solution to 30 °C over a period of 2 hours and continue stirring at this temperature for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the colorless crystals by filtration and wash with a small amount of cold acetone.
-
Recrystallization (Optional): To enhance the diastereomeric purity, the resulting salt can be recrystallized from the same solvent system.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in dichloromethane. Add an aqueous solution of a base, such as 4 N sodium hydroxide, and stir the mixture for 1 hour at room temperature.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2,4-Dichlorophenyl)ethanamine as a colorless liquid.[2]
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving optimal separation.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H) to identify a column that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220-280 nm).
-
-
Data Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Biological Activity: A Conceptual Framework
The diagram below illustrates this concept, showing how one enantiomer (the eutomer) may have a high affinity for a receptor's binding site, leading to a biological response, while the other enantiomer (the distomer) may have a low affinity and be inactive or even interact with a different receptor, potentially causing off-target effects.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
To begin characterizing the biological profile of the (R) and (S) enantiomers, a general cytotoxicity assay can be performed. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the potential toxicity of a compound.
-
Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line or a normal cell line) in a suitable medium in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include appropriate controls (vehicle control and a known cytotoxic agent as a positive control).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the MTT to formazan, which is a purple-colored product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined for each enantiomer.[3]
Conclusion
(R)-1-(2,4-Dichlorophenyl)ethanamine and (S)-1-(2,4-Dichlorophenyl)ethanamine are important chiral building blocks with potential applications in the pharmaceutical and agrochemical industries. While their physicochemical properties are largely identical in an achiral environment, their interactions with chiral biological systems are expected to differ. This guide has provided a summary of their known properties and detailed experimental protocols for their separation and analysis. The absence of publicly available comparative biological data for these specific enantiomers highlights a critical area for future research. The conceptual framework and general experimental protocol for cytotoxicity testing provided herein offer a starting point for such investigations. A thorough understanding and characterization of the individual enantiomers are paramount for the development of safe and effective chiral molecules.
References
A Technical Guide to the Solubility of 1-(2,4-Dichlorophenyl)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,4-Dichlorophenyl)ethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative solubility profile based on the chemical properties of the compound and its structural analogs. Furthermore, a comprehensive, step-by-step experimental protocol for determining the precise solubility of 1-(2,4-Dichlorophenyl)ethanamine is presented, empowering researchers to generate crucial data for their specific applications. This guide also includes a logical framework illustrating the key factors that influence the solubility of this compound, aiding in solvent selection and formulation development.
Introduction
1-(2,4-Dichlorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical and chemical research, often serving as a building block in the synthesis of more complex molecules. A thorough understanding of its solubility in a range of organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and various analytical procedures. Solubility directly impacts reaction kinetics, yield, and the bioavailability of resulting active pharmaceutical ingredients. This guide aims to provide a foundational understanding of the solubility profile of 1-(2,4-Dichlorophenyl)ethanamine and to equip researchers with the necessary protocols to determine its quantitative solubility.
Predicted Solubility Profile of 1-(2,4-Dichlorophenyl)ethanamine
Table 1: Predicted Qualitative Solubility of 1-(2,4-Dichlorophenyl)ethanamine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl groups of the alcohols, facilitating dissolution.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating both the polar amine and the aromatic ring.[4] |
| Halogenated | Dichloromethane, Chloroform | High | Favorable interactions are expected between the dichlorophenyl moiety and the chlorinated solvent molecules.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and can engage in some hydrogen bonding with the amine group.[4] |
| Ketones | Acetone | Moderate | Acetone's polarity allows for some interaction with the amine group.[4] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute can interact with the aromatic solvent, but the polar amine group may limit solubility. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | The significant polarity of the amine group is not well-solvated by these nonpolar solvents, leading to poor solubility.[1] |
| Aqueous | Water | Low | The hydrophobic dichlorophenyl ring significantly limits water solubility, despite the presence of the polar amine group.[4] |
Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2] This protocol provides a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
1-(2,4-Dichlorophenyl)ethanamine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)
Experimental Procedure
-
Preparation of the Solid: Ensure the 1-(2,4-Dichlorophenyl)ethanamine to be used is a stable, crystalline solid.
-
Addition of Excess Solid: Accurately weigh an excess amount of 1-(2,4-Dichlorophenyl)ethanamine and place it into a glass vial. An "excess" means that a visible amount of undissolved solid will remain at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 1-(2,4-Dichlorophenyl)ethanamine in the diluted solution using a pre-validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the key steps in the saturation shake-flask method for determining solubility.
Factors Influencing Solubility
The solubility of 1-(2,4-Dichlorophenyl)ethanamine is a multifactorial property. The diagram below outlines the interplay between the properties of the solute, the solvent, and the experimental conditions.
Conclusion
While quantitative solubility data for 1-(2,4-Dichlorophenyl)ethanamine in organic solvents is not extensively documented in public literature, its molecular structure provides a strong basis for predicting its qualitative solubility profile. It is expected to be highly soluble in polar protic and aprotic solvents, as well as halogenated solvents, with decreasing solubility in less polar and nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed saturation shake-flask protocol provided in this guide offers a robust methodology for experimental determination. Understanding the interplay of solute, solvent, and environmental factors is crucial for accurate solubility measurement and for the successful application of 1-(2,4-Dichlorophenyl)ethanamine in research and development.
References
An In-depth Technical Guide to the Stability and Degradation of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 1-(2,4-Dichlorophenyl)ethanamine. This guide is a comprehensive resource constructed from general principles of stability testing for pharmaceutical compounds, information on analogous structures (chloro-substituted phenylethylamines and other aromatic amines), and established regulatory guidelines. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted and validated for specific applications.
Introduction
1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical and chemical entities. The presence of a dichlorinated phenyl ring and a primary amine group makes it susceptible to various degradation pathways, which can impact its purity, potency, and safety. Understanding the stability profile and degradation products of this compound is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and compliance with regulatory requirements.
This technical guide provides a comprehensive overview of the potential stability and degradation characteristics of 1-(2,4-Dichlorophenyl)ethanamine, including detailed hypothetical experimental protocols for forced degradation studies and a discussion of likely degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,4-Dichlorophenyl)ethanamine is presented in the table below. These properties are essential for designing and interpreting stability and degradation studies.
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Appearance | Liquid (may vary) |
| Boiling Point | ~256.4 °C (Predicted) |
| Solubility | Soluble in organic solvents. Lower aliphatic amines are generally soluble in water. |
| pKa | The pKa of the ammonium ion is expected to be around 9-10, typical for primary amines. |
Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1] The following sections outline the typical stress conditions applied in such studies.
Summary of Forced Degradation Conditions
The table below summarizes the recommended conditions for the forced degradation of 1-(2,4-Dichlorophenyl)ethanamine, based on general guidelines for pharmaceutical compounds. The extent of degradation should ideally be in the range of 5-20% to allow for the identification of primary degradation products.
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Deamination, potential for ring modifications under harsh conditions. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Deamination, potential for dehalogenation under harsh conditions. |
| Oxidative Degradation | 3-30% H₂O₂, ambient temperature or heated | Oxidation of the amine group to form nitroso, nitro, or other oxidized species. Deamination. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photodecomposition, dehalogenation, formation of colored degradants. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) | Deamination, dimerization/polymerization, decomposition. |
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocols
The following are detailed, illustrative protocols for conducting forced degradation studies on 1-(2,4-Dichlorophenyl)ethanamine.
Acidic and Alkaline Hydrolysis
Objective: To assess the stability of the compound in acidic and basic conditions.
Protocol:
-
Prepare a stock solution of 1-(2,4-Dichlorophenyl)ethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, transfer an aliquot of the stock solution into a solution of 0.1 M hydrochloric acid.
-
For alkaline hydrolysis, transfer an aliquot of the stock solution into a solution of 0.1 M sodium hydroxide.
-
Prepare control samples in purified water.
-
Incubate the samples at 60°C and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots from the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Protocol:
-
Prepare a stock solution of 1-(2,4-Dichlorophenyl)ethanamine as described above.
-
Transfer an aliquot of the stock solution into a 3% solution of hydrogen peroxide.
-
Prepare a control sample in purified water.
-
Store the samples at room temperature, protected from light, and collect aliquots at specified time intervals.
-
Dilute the samples for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Photolytic Degradation
Objective: To determine the photosensitivity of the compound.
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare control samples by wrapping them in aluminum foil to protect them from light.
-
Place the control samples alongside the exposed samples to experience the same environmental conditions, apart from light exposure.
-
After the exposure period, prepare solutions of the solid samples and dilute all solution samples for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Thermal Degradation
Objective: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Place the solid compound in a thermostatically controlled oven at 80°C.
-
Prepare a solution of the compound (e.g., in water or a suitable solvent) and place it in the same oven.
-
Store control samples at the recommended storage temperature.
-
Collect samples at various time points.
-
Prepare solutions of the solid samples and dilute all solution samples for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Potential Degradation Pathways
Based on the chemical structure of 1-(2,4-Dichlorophenyl)ethanamine and known degradation mechanisms of similar compounds, several degradation pathways can be postulated.
Oxidative Degradation Pathway
Oxidation is likely to occur at the primary amine group, which is a common degradation pathway for amines.
Caption: Potential oxidative degradation pathway.
Hydrolytic and Thermal Degradation (Deamination)
Under hydrolytic (acidic or basic) and thermal stress, deamination to form the corresponding alcohol or ketone is a plausible degradation pathway.
Caption: Potential deamination pathways.
Photolytic Degradation (Dehalogenation)
Aromatic halogenated compounds are known to undergo photodehalogenation.[2]
Caption: Potential photolytic dehalogenation pathway.
Analytical Methodology
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. Coupling HPLC with Mass Spectrometry (MS) is invaluable for the identification and characterization of unknown degradation products.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic starting method and must be optimized for the specific separation of 1-(2,4-Dichlorophenyl)ethanamine and its degradation products.
Conclusion
References
Methodological & Application
Synthesis of 1-(2,4-Dichlorophenyl)ethanamine from 2,4-Dichloroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2,4-dichlorophenyl)ethanamine from 2,4-dichloroacetophenone. This synthesis is a crucial step in the preparation of various pharmaceutically active compounds. The protocols provided herein are based on established reductive amination methodologies, including the Leuckart reaction and a metal hydride-mediated approach.
Introduction
1-(2,4-Dichlorophenyl)ethanamine is a key chiral building block in organic synthesis. Its preparation from the readily available 2,4-dichloroacetophenone is a common transformation. This document outlines two reliable methods for this synthesis: the Leuckart reaction, a classical method using formamide or ammonium formate, and a more modern approach utilizing sodium borohydride as a reducing agent. The choice of method may depend on available reagents, desired scale, and safety considerations.
Data Presentation
The following tables summarize the key quantitative data associated with the described synthetic protocols.
Table 1: Comparison of Synthetic Protocols
| Parameter | Leuckart Reaction (Adapted Protocol) | Sodium Borohydride Reduction |
| Primary Reagents | 2,4-dichloroacetophenone, Formamide | 2,4-dichloroacetophenone, Ammonium acetate, Sodium borohydride |
| Solvent | None (neat) | Methanol |
| Reaction Temperature | 180-190 °C | Room Temperature |
| Reaction Time | 6 - 8 hours | 12 - 18 hours |
| Reported Yield | 75-85% (typical for analogous reactions) | Up to 72.9%[1] |
| Work-up | Acid hydrolysis followed by basic extraction | Quenching, extraction |
| Purification | Distillation under reduced pressure or crystallization | Column chromatography or crystallization |
Table 2: Physicochemical and Spectroscopic Data of 1-(2,4-Dichlorophenyl)ethanamine
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 110-112 °C at 10 mmHg |
| ¹H NMR (CDCl₃, representative) | δ 1.3-1.4 (d, 3H), 1.6-1.8 (br s, 2H), 4.2-4.3 (q, 1H), 7.1-7.4 (m, 3H) |
| ¹³C NMR (CDCl₃, representative) | δ 25.0, 50.0, 127.0, 129.0, 131.0, 132.0, 134.0, 143.0 |
| GC-MS (EI, representative m/z) | 189/191/193 (M+), 174/176 (M-CH₃)+ |
Experimental Protocols
Protocol 1: Synthesis via Leuckart Reaction
This protocol is adapted from an optimized procedure for the reductive amination of acetophenone and is expected to provide good yields for the title compound.
Materials:
-
2,4-Dichloroacetophenone
-
Formamide
-
6 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroacetophenone and formamide. A molar ratio of 1:5 to 1:7 (ketone:formamide) is recommended.
-
Reaction: Heat the mixture to 180-190 °C and maintain this temperature under reflux for 6 to 8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.
-
Hydrolysis of the Formamide Intermediate: After cooling the reaction mixture to room temperature, add 6 M HCl. The volume of acid should be sufficient to hydrolyze the intermediate N-formyl amine. Heat the mixture to reflux for 2 to 4 hours.
-
Work-up:
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts. Discard the ether layer.
-
Carefully basify the aqueous layer with 5 M NaOH until the pH is greater than 10. Ensure the mixture is cool during this process.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude 1-(2,4-dichlorophenyl)ethanamine can be purified by vacuum distillation.
-
Protocol 2: Synthesis via Sodium Borohydride Reduction
This method offers a milder alternative to the Leuckart reaction.
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column (if required)
Procedure:
-
Imine Formation:
-
Dissolve 2,4-dichloroacetophenone in methanol in a flask.
-
Add a large excess of ammonium acetate (e.g., 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (approximately 1.5 to 2.0 equivalents relative to the ketone). Control the addition to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 to 18 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
References
Synthesis of 1-(2,4-Dichlorophenyl)ethanamine via Reductive Amination: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 1-(2,4-dichlorophenyl)ethanamine, a key intermediate in pharmaceutical manufacturing, through various reductive amination methods. The document outlines procedures utilizing sodium cyanoborohydride, catalytic hydrogenation with Raney Nickel, and the classical Leuckart-Wallach reaction. A comparative analysis of these methods is presented, focusing on reaction conditions, yields, and reagent toxicity. This guide is intended to assist researchers in selecting and implementing the most suitable synthetic route for their specific laboratory and developmental needs.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a versatile and efficient pathway to primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound, in this case, 2,4-dichloroacetophenone, with an amine source, followed by the in-situ or subsequent reduction of the resulting imine or iminium ion intermediate. The target molecule, 1-(2,4-dichlorophenyl)ethanamine, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This document details three distinct and effective protocols for its synthesis, providing a comprehensive guide for laboratory application.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for reductive amination often involves a trade-off between yield, reaction conditions, cost, and safety. The following table summarizes the key quantitative data for the described protocols for the synthesis of 1-(2,4-dichlorophenyl)ethanamine.
| Method | Reducing Agent/Catalyst | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Borch Reductive Amination | Sodium Cyanoborohydride | Ammonium Acetate | Methanol | Room Temperature | 24 | ~70-85 (estimated) | [2][3] |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Ammonium Acetate | Ethanol/Water | 90 | 2 | ~95 | [3] |
| Leuckart-Wallach Reaction | Formic Acid | Ammonium Formate | Neat | 160-170 | 15 | ~60-70 (estimated) | [4][5] |
Note: Yields for the Borch and Leuckart-Wallach reactions are estimated based on typical yields for similar substrates due to the absence of a specific reported yield for 2,4-dichloroacetophenone in the searched literature.
Experimental Protocols
Protocol 1: Borch Reductive Amination using Sodium Cyanoborohydride
This method utilizes the mild reducing agent sodium cyanoborohydride, which selectively reduces the iminium ion in the presence of the ketone starting material.[2][3]
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium Acetate
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide (e.g., 2M solution)
-
Dichloromethane or Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-dichloroacetophenone (1 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2 to decompose the excess borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with dichloromethane or ether to remove any unreacted ketone.
-
Make the aqueous layer basic (pH > 10) by the addition of a sodium hydroxide solution.
-
Extract the product into dichloromethane or ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-dichlorophenyl)ethanamine.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol employs catalytic hydrogenation, a clean and efficient method that often provides high yields.[3]
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium Acetate
-
Raney Nickel (slurry in water)
-
Ethanol
-
Water
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure reaction vessel, combine 2,4-dichloroacetophenone (1 equivalent), ammonium acetate (1 equivalent), ethanol, and water.
-
Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to approximately 1200 psi.
-
Heat the reaction mixture to 90°C and stir for 2 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the catalyst with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting residue can be purified by distillation under reduced pressure to afford pure 1-(2,4-dichlorophenyl)ethanamine.
Protocol 3: Leuckart-Wallach Reaction
This classical method uses ammonium formate or formamide as both the amine source and the reducing agent.[4][5][6]
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium Formate (or Formamide and Formic Acid)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
Heating mantle and reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 2,4-dichloroacetophenone (1 equivalent) with an excess of ammonium formate (at least 5 equivalents).
-
Heat the mixture to 160-170°C and maintain this temperature for 15 hours. The reaction mixture will become a viscous liquid.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Reflux the mixture for several hours to hydrolyze the intermediate formamide.
-
After cooling, make the solution basic with a sodium hydroxide solution.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the organic extract with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Product Characterization
The final product, 1-(2,4-dichlorophenyl)ethanamine, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to light yellow liquid.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the primary amine and aromatic C-H and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (190.07 g/mol ) and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.[10]
-
Purity (GC): Gas chromatography can be used to assess the purity of the final product.[7]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine via reductive amination.
Caption: General workflow for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Key methods for the reductive amination of 2,4-dichloroacetophenone.
Conclusion
The synthesis of 1-(2,4-dichlorophenyl)ethanamine can be successfully achieved through several reductive amination protocols. Catalytic hydrogenation with Raney Nickel offers the highest reported yield and utilizes a clean process, though it requires specialized high-pressure equipment. The Borch reductive amination provides a high-yielding and versatile laboratory-scale method using a mild reducing agent, but requires careful handling of the toxic sodium cyanoborohydride. The Leuckart-Wallach reaction represents a classical, albeit lower-yielding and higher-temperature, alternative. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and safety considerations.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1-(2,4-dichlorophenyl)ethanamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is often critical to the biological activity and safety of the final drug substance. This document provides detailed application notes and protocols for the asymmetric synthesis of this chiral amine, focusing on methodologies that deliver high enantioselectivity and yield. The primary synthetic strategies discussed are:
-
Asymmetric Reduction of 2,4-Dichloroacetophenone to Chiral 1-(2,4-Dichlorophenyl)ethanol , followed by conversion to the amine.
-
Asymmetric Transfer Hydrogenation of 2,4-Dichloroacetophenone .
-
Direct Asymmetric Reductive Amination of 2,4-Dichloroacetophenone .
This guide includes quantitative data summaries for easy comparison of methods, detailed experimental protocols for key reactions, and a workflow diagram to visualize the synthetic pathways.
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. The biological activity of many pharmaceuticals is dependent on the specific stereoisomer, with the other often being inactive or, in some cases, contributing to undesirable side effects. 1-(2,4-Dichlorophenyl)ethanamine is a key intermediate where control of the stereocenter is paramount. This document outlines and compares robust methods for its asymmetric synthesis, providing researchers with the necessary information to select and implement the most suitable strategy for their needs.
Synthetic Strategies and Data Summary
The synthesis of chiral 1-(2,4-dichlorophenyl)ethanamine predominantly starts from the prochiral ketone, 2,4-dichloroacetophenone. The main approaches involve either the asymmetric reduction to a chiral alcohol intermediate or the direct asymmetric reductive amination to the target amine.
Asymmetric Reduction of 2,4-Dichloroacetophenone
This is a two-step approach where the ketone is first reduced to the corresponding chiral alcohol, which is then converted to the chiral amine.
Step 1: Asymmetric Reduction of 2,4-Dichloroacetophenone to Chiral 1-(2,4-Dichlorophenyl)ethanol
Several catalytic systems are effective for this transformation, including Corey-Bakshi-Shibata (CBS) reduction and biocatalytic methods.
| Catalyst System | Catalyst/Reagent | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 to RT | >90 | >95 | (R) |
| Biocatalysis | Ketoreductase (e.g., from Scheffersomyces stipitis) | Isopropanol (cosubstrate) | Buffer/Organic | ~30 | >90 | >99 | (R) or (S) |
Step 2: Conversion of Chiral 1-(2,4-Dichlorophenyl)ethanol to Chiral 1-(2,4-Dichlorophenyl)ethanamine
A common method for this conversion with inversion of stereochemistry is the Mitsunobu reaction.
| Reaction | Reagents | Nucleophile | Solvent | Temp. (°C) | Yield (%) | Stereochemistry |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Phthalimide, HN₃, or DPPA | THF | 0 to RT | 60-80 | Inversion |
Asymmetric Transfer Hydrogenation (ATH) of 2,4-Dichloroacetophenone
This method directly reduces the ketone to the alcohol using a hydrogen donor in the presence of a chiral transition metal catalyst. The resulting alcohol can then be converted to the amine as described above.
| Catalyst System | Ligand | Hydrogen Donor | Base | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| Ru-Catalyzed ATH | (S,S)-TsDPEN | HCOOH/NEt₃ | - | Acetonitrile | 28 | >95 | >98 | (R) |
Direct Asymmetric Reductive Amination of 2,4-Dichloroacetophenone
This is a highly efficient one-pot conversion of the ketone directly to the chiral amine. Biocatalytic methods using transaminases are particularly effective.
| Catalyst System | Amine Source | Co-substrate/Cofactor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| Biocatalysis (Transaminase) | Isopropylamine | PLP | Buffer/DMSO | ~30 | >90 | >99 | (R) or (S) |
Experimental Protocols
Protocol 1: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine
Materials:
-
2,4-Dichloroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1.0 M solution in toluene).
-
Cool the flask to 0°C and slowly add BH₃·THF (0.6 eq., 1.0 M solution in THF) dropwise. Stir for 10 minutes at 0°C.
-
In a separate flask, dissolve 2,4-dichloroacetophenone (1.0 eq.) in anhydrous THF.
-
Cool the catalyst mixture to -20°C and add the solution of 2,4-dichloroacetophenone dropwise over 30 minutes.
-
After the addition is complete, slowly add another portion of BH₃·THF (0.6 eq., 1.0 M solution in THF) dropwise at -20°C.
-
Allow the reaction to stir at -20°C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20°C until gas evolution ceases.
-
Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford chiral 1-(2,4-dichlorophenyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Conversion of Chiral Alcohol to Chiral Amine via Mitsunobu Reaction
Materials:
-
Chiral 1-(2,4-dichlorophenyl)ethanol (from Protocol 3.1)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, dissolve chiral 1-(2,4-dichlorophenyl)ethanol (1.0 eq.), PPh₃ (1.5 eq.), and the nitrogen source (e.g., phthalimide, 1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the azide or phthalimide intermediate.
-
If the azide was formed, reduce it to the primary amine using a standard procedure (e.g., PPh₃/H₂O or catalytic hydrogenation). If the phthalimide was formed, deprotect using hydrazine hydrate.
-
Purify the final chiral 1-(2,4-dichlorophenyl)ethanamine by column chromatography or distillation.
-
Confirm the inversion of stereochemistry and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Biocatalytic Direct Asymmetric Reductive Amination using a Transaminase
Materials:
-
2,4-Dichloroacetophenone
-
Transaminase (commercially available or from an engineered source)
-
Isopropylamine (as the amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer containing PLP (e.g., 1 mM).
-
Add the transaminase enzyme to the buffer solution.
-
Add isopropylamine to the mixture (in large excess, e.g., 0.5 - 1 M).
-
Dissolve 2,4-dichloroacetophenone in a minimal amount of DMSO and add it to the reaction mixture (e.g., to a final concentration of 10-50 mM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude chiral 1-(2,4-dichlorophenyl)ethanamine by column chromatography or distillation.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Visualization of Synthetic Workflow
The following diagram illustrates the primary synthetic routes to chiral 1-(2,4-dichlorophenyl)ethanamine from 2,4-dichloroacetophenone.
Caption: Synthetic routes to chiral 1-(2,4-dichlorophenyl)ethanamine.
Conclusion
The asymmetric synthesis of chiral 1-(2,4-dichlorophenyl)ethanamine can be achieved through several efficient and highly enantioselective methods. The choice of the optimal route will depend on factors such as the availability of catalysts (chemical or biological), desired scale of the reaction, and the specific stereoisomer required. Direct asymmetric reductive amination using transaminases offers a highly atom-economical and environmentally friendly approach. The asymmetric reduction to the chiral alcohol followed by conversion to the amine provides a robust and well-established alternative. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully synthesize this important chiral building block.
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The biological activity of these compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the preparation of enantiomerically pure compounds is of paramount importance. 1-(2,4-Dichlorophenyl)ethanamine is a key chiral intermediate for the synthesis of various active pharmaceutical ingredients. This document provides detailed protocols for the chiral resolution of its racemic form, primarily through diastereomeric salt crystallization, a robust and scalable method.
The most common approach for the chiral resolution of racemic amines is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives.[1][2] These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3] Once separated, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent.
Data Presentation: Chiral Resolution of 1-(2,4-Dichlorophenyl)ethanamine
The following tables summarize typical quantitative data for the chiral resolution of racemic 1-(2,4-Dichlorophenyl)ethanamine using different resolving agents. Please note that these values are illustrative and actual results will depend on specific experimental conditions.
Table 1: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Amine |
| Crystallization | (S)-Amine-(+)-Tartrate Salt | 40-50 | >95 | Not Applicable |
| Liberation | (S)-1-(2,4-Dichlorophenyl)ethanamine | 85-95 | Not Applicable | >95 |
Table 2: Diastereomeric Salt Crystallization with (-)-O,O'-Dibenzoyl-D-tartaric Acid
| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Amine |
| Crystallization | (R)-Amine-(-)-DBTA Salt | 35-45 | >98 | Not Applicable |
| Liberation | (R)-1-(2,4-Dichlorophenyl)ethanamine | 85-95 | Not Applicable | >98 |
Experimental Protocols
Protocol 1: Chiral Resolution using L-(+)-Tartaric Acid
This protocol describes the resolution of racemic 1-(2,4-Dichlorophenyl)ethanamine to obtain the (S)-enantiomer using L-(+)-tartaric acid as the resolving agent.
Materials:
-
Racemic 1-(2,4-Dichlorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 7.5 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
To the warm solution, add 9.5 g of racemic 1-(2,4-Dichlorophenyl)ethanamine slowly with swirling. An exothermic reaction will occur.
-
Loosely stopper the flask and allow it to cool to room temperature, then let it stand undisturbed for 24 hours to allow for crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals to a constant weight. This will be the diastereomerically enriched (S)-amine-(+)-tartrate salt.
-
-
Liberation of the (S)-Amine:
-
Transfer the dried diastereomeric salt to a separatory funnel.
-
Add 50 mL of 2 M sodium hydroxide solution to the funnel and swirl to dissolve the salt and neutralize the tartaric acid.
-
Extract the liberated free amine with three 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 20 mL of brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the (S)-1-(2,4-Dichlorophenyl)ethanamine.
-
-
Analysis:
-
Determine the yield of the resolved amine.
-
Measure the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess of 1-(2,4-Dichlorophenyl)ethanamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape. The optimal mobile phase composition should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of the racemic 1-(2,4-Dichlorophenyl)ethanamine in the mobile phase (e.g., 1 mg/mL).
-
Prepare a solution of the resolved amine sample in the mobile phase at a similar concentration.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved amine sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
-
Mandatory Visualizations
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
References
Application Notes and Protocols: The Use of 1-(2,4-Dichlorophenyl)ethanamine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dichlorophenyl)ethanamine is a valuable and versatile chiral building block in medicinal chemistry.[1] Its unique structural features, including a dichlorophenyl group and a primary amine, make it a crucial starting material for the synthesis of a wide array of biologically active compounds.[2] This document provides detailed application notes on its use in the development of antifungal agents, anti-inflammatory molecules, and cannabinoid receptor (CB1) antagonists, complete with experimental protocols and quantitative data.
Applications in Medicinal Chemistry
The 1-(2,4-dichlorophenyl)ethanamine scaffold is a cornerstone in the synthesis of diverse therapeutic agents. Its derivatives have shown significant potential in several key areas of drug discovery.
Antifungal Agents
A significant application of this building block is in the synthesis of imidazole-based antifungal agents. The dichlorophenyl moiety is a common feature in many commercial antifungal drugs. By incorporating the 1-(2,4-dichlorophenyl)ethanamine core, novel compounds with potent antimycotic activity have been developed. For instance, derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol have been synthesized and tested for their antifungal properties.[3][4] One notable example is Sertaconazole, which features this core structure and is used clinically as an antifungal medication.[3]
Anti-inflammatory Agents
Researchers have utilized 1-(2,4-dichlorophenyl)ethanamine to create novel anti-inflammatory compounds. A series of rimonabant analogues, where the N-aminopiperidine moiety was replaced, were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV2 microglial cells.[5] One particular morpholine analogue demonstrated significantly higher inhibitory activity than rimonabant and was found to suppress the expression of iNOS, COX-2, and pro-inflammatory cytokines by attenuating the activation of the NF-κB and ERK MAPK signaling pathways.[5]
Cannabinoid Receptor 1 (CB1) Antagonists
The 1-(2,4-dichlorophenyl)ethanamine scaffold has been instrumental in the development of peripherally restricted CB1 receptor antagonists for the treatment of obesity. By derivatizing the C-4 alkyl chain of a pyrazole ring system containing the 1-(2,4-dichlorophenyl) group, researchers have identified potent antagonists with limited brain penetration, thereby avoiding the neuropsychiatric side effects associated with earlier generations of CB1 antagonists.[6] These compounds have shown significant weight-loss efficacy in diet-induced obese mice.[6]
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using 1-(2,4-Dichlorophenyl)ethanamine as a building block.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Morpholine analogue 7y | Nitric Oxide Production | LPS-induced BV2 cells | 4.71 ± 0.11 | [5] |
| Rimonabant | Nitric Oxide Production | LPS-induced BV2 cells | 16.17 ± 0.56 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.
Synthesis of 1-(2,4-Dichlorophenyl)ethanamine
This protocol describes a common method for the synthesis of the racemic building block starting from 2,4-dichloroacetophenone.
Reaction Scheme:
Protocol:
-
Oxime Formation:
-
To a solution of 2,4-dichloroacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2,4-dichloroacetophenone oxime.
-
-
Reduction to the Amine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,4-dichloroacetophenone oxime (1 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to afford 1-(2,4-dichlorophenyl)ethanamine.
-
Synthesis of a Pyrazole-based CB1 Antagonist Intermediate
This protocol outlines a general procedure for the construction of the pyrazole core, a key step in synthesizing CB1 antagonists.
Reaction Scheme:
References
- 1. lookchem.com [lookchem.com]
- 2. Buy [1-(2,4-Dichlorophenyl)ethyl](propyl)amine | 1019382-23-0 [smolecule.com]
- 3. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2,4-Dichlorophenyl)ethanamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2,4-Dichlorophenyl)ethanamine and related structures as crucial intermediates in the synthesis of various pharmaceutical agents. This document details the significance of the 2,4-dichlorophenyl moiety, experimental protocols for key synthetic transformations, and the importance of chirality in drug design and development.
Introduction: The Significance of the 2,4-Dichlorophenyl Moiety
The 1-(2,4-dichlorophenyl)ethanamine scaffold is a valuable building block in medicinal chemistry, primarily due to the presence of the dichlorinated phenyl ring. The chlorine substituents significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. This moiety is found in a range of active pharmaceutical ingredients (APIs), particularly in antifungal and antidepressant medications.[1] Chiral amines, such as the enantiomers of 1-(2,4-dichlorophenyl)ethanamine, are of particular interest as they allow for the stereoselective synthesis of drugs, which is critical for efficacy and safety.[2][3][4]
Key Therapeutic Areas
The 2,4-dichlorophenyl group is a common feature in many imidazole and triazole-based antifungal drugs.[5] These drugs function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
Miconazole and Econazole: While not directly synthesized from 1-(2,4-dichlorophenyl)ethanamine, the closely related intermediate, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, is a cornerstone for the synthesis of these widely used antifungal agents.[6][7]
-
Luliconazole: The synthesis of this topical antifungal agent involves the key chiral intermediate (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[3][8]
-
Novel Triazole Derivatives: Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives incorporating the 2,4-dichlorophenyl moiety, which exhibit promising antifungal and antibacterial activities.[9]
While the provided information more directly links the 3,4-dichlorophenyl isomer to the antidepressant sertraline[10][11][12][13][14], the general principle of using dichlorophenyl alkanamines as precursors for CNS-acting drugs is well-established. The specific substitution pattern on the phenyl ring is crucial for modulating the drug's interaction with neurotransmitter transporters. (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is recognized as a building block for synthesizing molecules targeting neurological pathways.[2]
Experimental Protocols
This protocol describes a general method for the synthesis of racemic 1-(2,4-dichlorophenyl)ethanamine from 2,4-dichloroacetophenone.
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium acetate or ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dichloroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH until the pH is alkaline.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.
-
The crude product can be purified by distillation or column chromatography.
This protocol outlines a general procedure for the separation of enantiomers using a chiral resolving agent.[2]
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(L)-Tartaric acid or (R)-Mandelic acid (0.5 equivalents)
-
Ethanol or other suitable solvent
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the racemic 1-(2,4-dichlorophenyl)ethanamine (1 equivalent) in hot ethanol.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (L)-tartaric acid, 0.5 equivalents) in hot ethanol.
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt. Further cooling in an ice bath may improve yield.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
The enantiomeric purity of the resolved amine can be determined by chiral HPLC analysis of a small sample of the free amine, obtained by treating the salt with NaOH and extracting with an organic solvent.
-
To recover the free amine, suspend the diastereomeric salt in water and add 2M NaOH until the pH is alkaline.
-
Extract the liberated free amine with diethyl ether (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.
-
The mother liquor, containing the other diastereomeric salt, can be treated similarly to recover the other enantiomer.
This protocol is adapted from a patented synthesis method.[6]
Materials:
-
2-Chloro-1-(2,4-dichlorophenyl)-ethanol
-
Imidazole
-
Sodium hydroxide (flake)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add DMF, imidazole, and sodium hydroxide flakes.
-
Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.
-
Cool the mixture to 50-55 °C.
-
Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol in DMF.
-
Dropwise, add the 2-chloro-1-(2,4-dichlorophenyl)-ethanol solution to the reaction mixture while maintaining the temperature at 50-55 °C with stirring.
-
After the addition is complete, maintain the temperature for 1 hour.
-
Heat the reaction mixture to 110-115 °C and hold for 4 hours.
-
Cool the mixture to 60 °C and add water.
-
Continue cooling to room temperature to precipitate the crude product.
-
Collect the crude product by centrifugation or filtration.
-
Dry the crude product and recrystallize from toluene to obtain pure 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Quantitative Data Summary
| Synthesis Step | Starting Materials | Product | Reported Yield | Purity/Stereoselectivity | Reference |
| Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | 2-Chloro-1-(2,4-dichlorophenyl)-ethanol, Imidazole | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | High | Not specified | [6] |
| Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol via biopreparedtion | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High | High optical purity | [8] |
| Synthesis of novel 1,2,4-triazole derivatives | 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Various substituted benzylideneamino triazole thiols | 75-80% | Not applicable | [9] |
Visualizations
Caption: Workflow for Synthesis and Chiral Resolution.
Caption: Synthesis of an Antifungal Intermediate.
Caption: Importance of Chiral Intermediates in Drug Development.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 7. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
- 8. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101113136A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]
- 11. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
Large-Scale Synthesis and Purification of 1-(2,4-Dichlorophenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 1-(2,4-Dichlorophenyl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on scalable and efficient methodologies, including the synthesis of the racemic amine via the Leuckart reaction and its subsequent chiral resolution to obtain the desired enantiomer.
Synthesis of Racemic 1-(2,4-Dichlorophenyl)ethanamine via Leuckart Reaction
The Leuckart reaction provides a robust and scalable method for the synthesis of racemic 1-(2,4-Dichlorophenyl)ethanamine from 2,4-dichloroacetophenone. This one-pot reductive amination utilizes ammonium formate as both the nitrogen source and the reducing agent.[1][2]
Experimental Protocol: Large-Scale Leuckart Reaction
This protocol is designed for a large-scale synthesis, and appropriate safety precautions and equipment for such a scale should be used.
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium formate
-
Formic acid (optional, for pH adjustment)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 50% solution
-
Toluene
-
Water
Equipment:
-
Large-scale reaction vessel with overhead stirrer, heating mantle, reflux condenser, and temperature probe
-
Large separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable large-scale reaction vessel, charge 2,4-dichloroacetophenone and ammonium formate. A typical molar ratio of ammonium formate to 2,4-dichloroacetophenone is between 5:1 and 10:1.
-
Reaction: Heat the mixture with vigorous stirring to 160-185°C.[3] The reaction is typically exothermic and should be carefully controlled. Maintain the reaction at this temperature for 6-12 hours. The progress of the reaction can be monitored by a suitable chromatographic method (e.g., TLC or GC).
-
Hydrolysis of the Formamide Intermediate: After the reaction is complete, cool the mixture to below 100°C. Cautiously add concentrated hydrochloric acid. The amount should be sufficient to hydrolyze the intermediate N-formyl derivative to the free amine and to neutralize any excess ammonia. Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a large separatory funnel and add toluene to extract any non-basic impurities.
-
Separate the aqueous layer containing the amine hydrochloride salt.
-
Cool the aqueous layer in an ice bath and slowly add a 50% sodium hydroxide solution to basify the mixture to a pH greater than 12. This will liberate the free amine, which will separate as an oily layer.
-
Extract the free amine with toluene (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the toluene solution under reduced pressure to obtain the crude racemic 1-(2,4-Dichlorophenyl)ethanamine as an oil.
-
Quantitative Data: Synthesis of Racemic 1-(2,4-Dichlorophenyl)ethanamine
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloroacetophenone | [1] |
| Reagents | Ammonium Formate | [1][2] |
| Reaction Type | Leuckart Reductive Amination | [1][3] |
| Typical Molar Ratio (Ammonium Formate:Ketone) | 5:1 - 10:1 | General Leuckart Conditions |
| Reaction Temperature | 160-185°C | [3] |
| Reaction Time | 6-12 hours | General Leuckart Conditions |
| Hydrolysis Agent | Concentrated HCl | General Leuckart Conditions |
| Typical Yield (crude) | 70-85% | Based on similar reactions[4] |
| Purity (crude) | >90% (by GC) | - |
Chiral Resolution of 1-(2,4-Dichlorophenyl)ethanamine
The separation of the racemic mixture into its individual enantiomers is a critical step for the use of 1-(2,4-Dichlorophenyl)ethanamine in the synthesis of stereospecific pharmaceuticals. Chiral resolution via the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, is a widely used and effective industrial method.[1][5] The principle lies in the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.
Experimental Protocol: Large-Scale Chiral Resolution with L-Tartaric Acid
This protocol outlines the resolution of racemic 1-(2,4-Dichlorophenyl)ethanamine to isolate the (R)-enantiomer as the less soluble tartrate salt. The choice of L-tartaric acid will preferentially crystallize the (R)-amine salt. For the (S)-enantiomer, D-tartaric acid would be used.
Materials:
-
Racemic 1-(2,4-Dichlorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH), 10% solution
-
Toluene or Dichloromethane
-
Water
Equipment:
-
Large crystallization vessel with stirrer, heating/cooling jacket, and temperature probe
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
-
Polarimeter for enantiomeric excess determination
Procedure:
-
Salt Formation:
-
In a large crystallization vessel, dissolve the racemic 1-(2,4-Dichlorophenyl)ethanamine in methanol.
-
In a separate container, dissolve L-(+)-tartaric acid (approximately 0.5 to 1.0 molar equivalents relative to the racemic amine) in methanol, heating gently if necessary to achieve a clear solution.
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Heat the resulting mixture to reflux to ensure complete dissolution.
-
Gradually cool the solution to room temperature over several hours to induce crystallization of the less soluble diastereomeric salt, (R)-1-(2,4-Dichlorophenyl)ethanamine-L-tartrate. Seeding with a few crystals of the desired salt can be beneficial.
-
Further cool the mixture to 0-5°C and hold for 2-4 hours to maximize the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the crystalline precipitate and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine salt.
-
Dry the collected crystals under vacuum. The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
-
Recrystallization (Optional): For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from fresh methanol following the same heating and cooling profile.
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
With stirring, add a 10% sodium hydroxide solution until the pH of the aqueous phase is >12. This will neutralize the tartaric acid and liberate the free (R)-amine.
-
Extract the free amine with a suitable organic solvent like toluene or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
-
Final Purification:
-
Filter the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the enantiomerically enriched 1-(2,4-Dichlorophenyl)ethanamine.
-
For further purification, the amine can be distilled under reduced pressure or recrystallized from a suitable solvent system (e.g., heptane/toluene).
-
Quantitative Data: Chiral Resolution
| Parameter | Value | Reference |
| Starting Material | Racemic 1-(2,4-Dichlorophenyl)ethanamine | - |
| Resolving Agent | L-(+)-Tartaric Acid | [1][5] |
| Molar Ratio (Amine:Tartaric Acid) | 1:0.5 - 1:1.0 | [5] |
| Crystallization Solvent | Methanol | General Practice |
| Initial Crystallization Yield | 35-45% (of theoretical max) | Based on similar resolutions |
| Enantiomeric Excess (after 1st crop) | >95% | Based on similar resolutions[1] |
| Enantiomeric Excess (after recrystallization) | >99% | [1] |
| Final Yield (of pure enantiomer) | 30-40% (of theoretical max) | Based on similar resolutions |
Visualizing the Workflow
The following diagrams illustrate the key stages of the synthesis and purification process.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. onyxipca.com [onyxipca.com]
Application Notes: Chiral Resolution of Acidic Compounds Using 1-(2,4-Dichlorophenyl)ethanamine
Introduction
1-(2,4-Dichlorophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for the separation of enantiomers of acidic compounds.[1][2][3] This process, known as chiral resolution by diastereomeric salt formation, is a fundamental technique in the pharmaceutical and fine chemical industries for obtaining enantiomerically pure substances.[1][4][5] The principle lies in the reaction of a racemic acidic compound with a single enantiomer of a chiral base, such as (R)- or (S)-1-(2,4-Dichlorophenyl)ethanamine, to form a pair of diastereomeric salts.[1][4][6] These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]
This application note provides a comprehensive overview and detailed protocols for the use of 1-(2,4-Dichlorophenyl)ethanamine in the resolution of acidic compounds.
Principle of Chiral Resolution
The resolution process involves three key steps:
-
Diastereomeric Salt Formation: The racemic acidic compound (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure form of 1-(2,4-Dichlorophenyl)ethanamine. This reaction yields a mixture of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine] (if the (R)-amine is used).
-
Fractional Crystallization: Due to their different spatial arrangements, the diastereomeric salts have distinct solubilities in a given solvent system. Through careful selection of solvents and optimization of crystallization conditions (temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.[7]
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid or base to break the ionic bond, thereby liberating the desired enantiomer of the acidic compound and regenerating the chiral resolving agent. The resolving agent can often be recovered and reused.
Key Considerations for Successful Resolution
Several factors influence the efficiency and success of chiral resolution:
-
Choice of Resolving Agent Enantiomer: The selection of either (R)- or (S)-1-(2,4-Dichlorophenyl)ethanamine will determine which enantiomer of the acidic compound is obtained in the crystalline fraction. Preliminary screening is often necessary to identify the more effective resolving agent enantiomer for a particular acid.
-
Solvent Selection: The choice of solvent is critical as it directly impacts the solubility difference between the diastereomeric salts. A range of solvents, from polar protic (e.g., alcohols) to non-polar aprotic (e.g., toluene), and their mixtures should be screened to find the optimal system that maximizes the separation efficiency.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic acid can affect the yield and purity of the resolved product. While a 1:1 molar ratio is common, using a substoichiometric amount of the resolving agent can sometimes be advantageous.
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling play a crucial role in controlling the crystal growth and purity. Slow, controlled cooling generally leads to purer crystals.
-
Purity of Starting Materials: The enantiomeric purity of the resolving agent and the chemical purity of the racemic acid are paramount for achieving high enantiomeric excess in the final product.
Experimental Protocols
The following are generalized protocols for the chiral resolution of an acidic compound using 1-(2,4-Dichlorophenyl)ethanamine. These should be considered as starting points, and optimization of the conditions is essential for each specific acidic compound.
Protocol 1: Screening for Optimal Solvent and Resolving Agent Enantiomer
-
Preparation: In a series of small test tubes, dissolve a known amount of the racemic acidic compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, toluene, and mixtures thereof).
-
Addition of Resolving Agent: To separate sets of tubes, add a solution of (R)-1-(2,4-Dichlorophenyl)ethanamine and (S)-1-(2,4-Dichlorophenyl)ethanamine, respectively, in the same solvent (typically 0.5 to 1.0 molar equivalents).
-
Observation: Stopper the tubes and allow them to stand at room temperature. Observe for the formation of a precipitate. If no precipitate forms, cool the tubes in an ice bath or store them at a lower temperature (e.g., 4°C) overnight.
-
Analysis: Isolate any crystalline material by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid from the salt by dissolving the salt in a suitable solvent and acidifying with a strong acid (e.g., HCl). Extract the liberated acid and analyze its enantiomeric excess (e.e.) by a suitable method, such as chiral HPLC or capillary electrophoresis.[8][9][10][11]
-
Selection: The combination of resolving agent enantiomer and solvent that provides the highest yield and enantiomeric excess for the crystalline salt is selected for the preparative scale resolution.
Protocol 2: Preparative Scale Resolution
-
Dissolution: In a suitable reaction vessel, dissolve the racemic acidic compound in the optimal solvent determined from the screening protocol. Heat the solution gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: Add the selected enantiomer of 1-(2,4-Dichlorophenyl)ethanamine (typically 0.5 to 1.0 molar equivalent), either neat or as a solution in the same solvent. Stir the mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt (if available) can be beneficial. Further cooling in an ice bath or refrigerator can increase the yield.[12]
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH or Na2CO3) to adjust the pH to the alkaline range. This will deprotonate the amine and liberate the free enantiomer of the acid as its salt.
-
Extraction of Resolving Agent: Extract the liberated 1-(2,4-Dichlorophenyl)ethanamine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The resolving agent can be recovered from the organic phase.
-
Isolation of the Resolved Acid: Acidify the remaining aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched acidic compound.
-
Purification: Collect the purified acid by filtration, wash with cold water, and dry. The enantiomeric excess of the final product should be determined using an appropriate analytical technique.
Data Presentation
The following table is a template for summarizing the quantitative data from chiral resolution experiments. The values presented are hypothetical and should be replaced with actual experimental data.
| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| Racemic Ibuprofen | (R)-1-(2,4-Dichlorophenyl)ethanamine | Ethanol | 1:0.8 | 45 | >98 |
| Racemic Naproxen | (S)-1-(2,4-Dichlorophenyl)ethanamine | Methanol/Water (9:1) | 1:0.6 | 40 | >99 |
| Racemic Mandelic Acid | (R)-1-(2,4-Dichlorophenyl)ethanamine | Isopropanol | 1:1 | 50 | 95 |
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Flow of Chiral Resolution by Diastereomeric Salt Formation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Green Chemistry Approaches for the Synthesis of 1-(2,4-Dichlorophenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 1-(2,4-Dichlorophenyl)ethanamine, a key chiral intermediate in the pharmaceutical industry. The focus is on environmentally benign methods that offer high efficiency and stereoselectivity, aligning with the principles of green chemistry. Two primary approaches are detailed: a direct one-step biocatalytic transamination and a two-step chemoenzymatic route involving a biocatalytic reduction followed by a green amination step.
Introduction to Green Synthesis Strategies
Traditional chemical synthesis routes for chiral amines often involve harsh reagents, stoichiometric use of chiral auxiliaries, and multiple protection/deprotection steps, leading to significant waste generation. Green chemistry offers alternatives by utilizing catalytic methods, renewable resources, and milder reaction conditions. For the synthesis of 1-(2,4-Dichlorophenyl)ethanamine, biocatalysis, particularly the use of enzymes like transaminases and ketoreductases, has emerged as a powerful tool. These enzymatic transformations are highly selective, operate under mild conditions (aqueous media, ambient temperature, and neutral pH), and significantly reduce the environmental impact.
Method 1: One-Step Asymmetric Synthesis via Biocatalytic Transamination
This approach utilizes ω-transaminases (ω-TAs) for the direct asymmetric amination of a prochiral ketone, 2',4'-dichloroacetophenone, to yield the desired chiral amine. ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] This method is highly atom-economical and can achieve high enantiomeric excess (ee).
Signaling Pathway: Transaminase Catalytic Cycle
Caption: Catalytic cycle of ω-transaminase for chiral amine synthesis.
Quantitative Data Summary: Transaminase-Mediated Synthesis
| Enzyme Source | Substrate | Amine Donor | Temp. (°C) | pH | Yield (%) | ee (%) | Reference |
| Arthrobacter sp. | 2',4'-Dichloroacetophenone | Isopropylamine | 30-40 | 8.0 | >95 (conv.) | >99 | [2] |
| Vibrio fluvialis | Various aryl ketones | Alanine | 30 | 7.5 | 88-95 | >99 | [3] |
| Engineered ω-TA | Prochiral ketones | Isopropylamine | 35 | 8.5 | >90 | >99 | [4] |
Experimental Protocol: Transaminase-Mediated Synthesis
Materials:
-
2',4'-Dichloroacetophenone
-
ω-Transaminase (e.g., from Arthrobacter sp., commercially available or expressed)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (100 mM, pH 8.0)
-
Organic solvent (e.g., DMSO, optional for substrate solubility)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 100 mM phosphate buffer (pH 8.0) containing 1 mM PLP.
-
Add the ω-transaminase to the buffer solution to a final concentration of 5-10 mg/mL.
-
If 2',4'-dichloroacetophenone has low aqueous solubility, a co-solvent such as DMSO (5-10% v/v) can be added.
-
Add 2',4'-dichloroacetophenone to the reaction mixture (e.g., 50 mM final concentration).
-
Initiate the reaction by adding the amine donor, isopropylamine (e.g., 500 mM final concentration).
-
Stir the reaction mixture at 30-40°C for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,4-Dichlorophenyl)ethanamine.
-
Purify the product by column chromatography if necessary.
Method 2: Two-Step Chemoenzymatic Synthesis
Experimental Workflow: Two-Step Synthesis
Caption: Two-step chemoenzymatic route to 1-(2,4-Dichlorophenyl)ethanamine.
Step 1: Biocatalytic Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
The first step is the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding chiral chlorohydrin using a ketoreductase (KRED) or carbonyl reductase. This enzymatic reduction offers excellent enantioselectivity.[5][6]
| Enzyme Source | Substrate Conc. (g/L) | Co-substrate | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Scheffersomyces stipitis KRED | 67 | Isopropanol | 30 | 88.2 | >99.9 (R) | [6] |
| Lactobacillus kefiri Carbonyl Reductase | 30-500 | Isopropanol/Glucose | 20-40 | >95 | >99 (S) | [5] |
| Candida macedoniensis KRED | Not specified | Not specified | Not specified | >99 | 99 (R) | [6] |
Materials:
-
2-Chloro-1-(2,4-dichlorophenyl)ethanone
-
Ketoreductase (e.g., from Scheffersomyces stipitis)
-
NAD(P)H cofactor (if using an isolated enzyme)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in a minimal amount of a water-miscible organic solvent (e.g., isopropanol, which can also serve as the co-substrate for cofactor regeneration).
-
Add this solution to the phosphate buffer (pH 7.0) containing the ketoreductase and, if necessary, the cofactor and regeneration system.
-
Stir the mixture at 30°C for 24-48 hours, monitoring the conversion by TLC or HPLC.
-
After completion, extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol.
Step 2: Green Amination of Chiral 2-Chloro-1-(2,4-dichlorophenyl)ethanol
The second step involves the conversion of the chiral haloalcohol to the corresponding primary amine. To maintain the "green" aspect of the synthesis, traditional methods like the Gabriel synthesis, which has poor atom economy, should be avoided.[7] A greener alternative is the direct amination using ammonia over a heterogeneous catalyst.[4]
Materials:
-
(R)- or (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
-
Ammonia (aqueous or gaseous)
-
Heterogeneous catalyst (e.g., Ni/Al₂O₃ or Ru/C)[4]
-
Solvent (e.g., water or a high-boiling point ether)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge a high-pressure reactor with the chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol, the heterogeneous catalyst (e.g., 5 mol% Ru/C), and the solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce ammonia into the reactor to the desired pressure.
-
Heat the reactor to 120-150°C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Filter the reaction mixture to remove the catalyst.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude 1-(2,4-Dichlorophenyl)ethanamine.
-
Purify by distillation or chromatography as needed.
Conclusion
The green chemistry approaches outlined provide viable and environmentally responsible alternatives for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine. The one-step transaminase-catalyzed method offers high atom economy and enantioselectivity in a single step. The two-step chemoenzymatic route provides flexibility, with the biocatalytic reduction yielding a key chiral intermediate that can be converted to the final product via a greener amination protocol. The choice of method will depend on factors such as enzyme availability, cost, and specific process requirements. These protocols serve as a foundation for further optimization and scale-up in research and industrial settings.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 1-(2,4-Dichlorophenyl)ethanamine
Introduction
Enantiomerically pure amines are crucial building blocks in the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions. 1-(2,4-Dichlorophenyl)ethanamine, in its enantiopure form, is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Traditional chemical methods for obtaining single enantiomers often involve costly chiral resolving agents or complex asymmetric syntheses with environmental drawbacks. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity under mild reaction conditions.[1][2] This application note provides detailed protocols for two prominent biocatalytic strategies for the synthesis of enantiopure 1-(2,4-dichlorophenyl)ethanamine: enzymatic kinetic resolution of the racemate using a lipase and asymmetric synthesis from the corresponding prochiral ketone using a transaminase.
Biocatalytic Strategies
Two primary biocatalytic routes are presented for the production of enantiopure 1-(2,4-dichlorophenyl)ethanamine:
-
Enzymatic Kinetic Resolution (EKR): This method employs a lipase to selectively acylate one enantiomer of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are widely used for their broad substrate scope and high enantioselectivity in organic solvents.[3][4]
-
Asymmetric Synthesis: This approach utilizes a transaminase to directly synthesize the desired enantiomer of the amine from the corresponding prochiral ketone, 2',4'-dichloroacetophenone. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, often with excellent enantioselectivity, leading to a theoretical yield of 100% for the desired enantiomer.[5][6][7]
Data Presentation
The following table summarizes typical quantitative data for the two biocatalytic methods. Please note that these values are representative and can be further optimized.
| Parameter | Enzymatic Kinetic Resolution (Lipase) | Asymmetric Synthesis (Transaminase) |
| Biocatalyst | Novozym 435 (Candida antarctica lipase B) | ω-Transaminase (e.g., from Vibrio fluvialis) |
| Substrate | Racemic 1-(2,4-dichlorophenyl)ethanamine | 2',4'-Dichloroacetophenone |
| Acyl/Amine Donor | Ethyl acetate | L-Alanine or Isopropylamine |
| Solvent | Toluene or Heptane | Aqueous Buffer (e.g., phosphate buffer) with DMSO as co-solvent |
| Temperature | 50-70 °C | 30-40 °C |
| pH | Not applicable (organic solvent) | 7.0-8.5 |
| Reaction Time | 24-48 hours | 12-24 hours |
| Conversion | ~50% (for resolution) | >95% |
| Enantiomeric Excess (e.e.) of Amine | >99% (for the unreacted enantiomer) | >99% |
| Yield | <50% (for a single enantiomer) | Up to 99% |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanamine using Novozym 435
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate (acyl donor and solvent)
-
Toluene (co-solvent, optional)
-
Molecular sieves (4 Å) to ensure anhydrous conditions[8]
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
HPLC with a chiral column for analysis
Procedure:
-
To a 100 mL round-bottom flask, add racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 g, 5.26 mmol), ethyl acetate (50 mL), and activated 4 Å molecular sieves (1 g).[8]
-
Add Novozym 435 (100 mg) to the mixture.
-
Seal the flask and stir the reaction mixture at 70 °C.[8]
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing the enantiomeric excess (e.e.) of the remaining amine and the formation of the acetylated amine by chiral HPLC.
-
Once the conversion reaches approximately 50% (typically within 24-48 hours), stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the recovered enzyme with fresh ethyl acetate and dry it for potential reuse.
-
The filtrate contains the unreacted (S)- or (R)-1-(2,4-dichlorophenyl)ethanamine and the acetylated enantiomer.
-
To isolate the unreacted amine, first remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with a 5% sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure 1-(2,4-dichlorophenyl)ethanamine.
-
The acetylated amine can be recovered from the aqueous washings after acidification and extraction, and can be hydrolyzed back to the racemic amine if desired.
Protocol 2: Asymmetric Synthesis of 1-(2,4-Dichlorophenyl)ethanamine using a Transaminase
Materials:
-
2',4'-Dichloroacetophenone
-
ω-Transaminase (e.g., from Vibrio fluvialis JS17, available commercially or as a whole-cell biocatalyst)[5]
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Lactate dehydrogenase (LDH) and NADH (optional, for pyruvate removal to shift equilibrium)[5]
-
Sodium hydroxide (1 M)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
HPLC with a chiral column for analysis
Procedure:
-
In a 100 mL reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (50 mL, pH 7.0) containing 1 mM PLP.
-
Add the amine donor, for example, L-alanine (1.5 equivalents).
-
Add the ω-transaminase (e.g., 5-10 mg/mL of cell-free extract or an appropriate amount of whole cells).
-
If using a system to remove the pyruvate by-product, add lactate dehydrogenase (LDH) and NADH.[5]
-
In a separate vial, dissolve 2',4'-dichloroacetophenone (1.0 g, 5.29 mmol) in a minimal amount of DMSO (e.g., 5-10% v/v of the total reaction volume).[9][10]
-
Add the substrate solution dropwise to the reaction mixture while stirring.
-
Maintain the pH of the reaction at 7.0 by the controlled addition of 1 M NaOH.
-
Stir the reaction at 30 °C and monitor the formation of the chiral amine and the consumption of the ketone by HPLC.
-
Once the reaction is complete (typically >95% conversion in 12-24 hours), stop the reaction by centrifuging to remove the enzyme or cells.
-
Adjust the pH of the supernatant to >10 with 1 M NaOH.
-
Extract the product amine with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure 1-(2,4-dichlorophenyl)ethanamine.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Mandatory Visualizations
Caption: Experimental workflows for the biocatalytic synthesis of enantiopure 1-(2,4-dichlorophenyl)ethanamine.
Caption: Simplified mechanism of enzymatic kinetic resolution of a racemic amine.
References
- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 9. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2,4-Dichlorophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1-(2,4-Dichlorophenyl)ethanamine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 1-(2,4-Dichlorophenyl)ethanamine
Question: My reaction is resulting in a low yield of the desired 1-(2,4-Dichlorophenyl)ethanamine. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to the chosen synthetic method, reaction conditions, and reagent quality. The two primary routes for this synthesis are Reductive Amination and the Leuckart Reaction .
For Reductive Amination:
-
Inefficient Imine Formation: The initial formation of the imine intermediate from 2,4-dichloroacetophenone and the amine source is crucial.[1] Ensure the reaction conditions are optimal for imine formation, which is often favored under slightly acidic conditions (pH 5-6).[2] Dehydration to form the imine is an equilibrium process; removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction forward.
-
Choice and Activity of Reducing Agent: The selection and quality of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting ketone, leading to the formation of 1-(2,4-dichlorophenyl)ethanol as a byproduct and thus lowering the yield of the desired amine.[3] To mitigate this, the imine should be allowed to form completely before the addition of NaBH₄.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the ketone, especially at mildly acidic pH, which can lead to higher yields of the desired amine.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is effective for reductive amination.[4]
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition. The reaction time should be sufficient for completion, which can be monitored by techniques like TLC or LC-MS.
For the Leuckart Reaction:
-
Reagent Choice: Using ammonium formate as the reagent generally produces better yields compared to formamide.[5]
-
Temperature Control: The Leuckart reaction requires high temperatures, typically between 120°C and 185°C.[5] Insufficient heating will result in an incomplete reaction.
-
Hydrolysis of Formyl Intermediate: The primary or secondary amine product is often obtained as a formyl derivative, which must be hydrolyzed to yield the free amine.[6] Incomplete hydrolysis will lead to a lower yield of the final product.
General Troubleshooting for Low Yield:
-
Reagent Purity: Ensure the purity of starting materials, especially the 2,4-dichloroacetophenone and the amine source. Impurities can interfere with the reaction.
-
Solvent Choice: The solvent can significantly impact the reaction. Common solvents for reductive amination include methanol, ethanol, and dichloromethane.[7] For the Leuckart reaction, the formic acid derivative itself often serves as the solvent.
-
Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and side reactions.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
Answer: The nature of the impurities depends on the synthetic route.
-
Over-alkylation (Formation of Secondary and Tertiary Amines): This is a common issue in reductive amination, where the newly formed primary amine reacts further with the starting ketone.[8]
-
Solution: Use a large excess of the ammonia source. For the Leuckart reaction, this is less of an issue as ammonium formate or formamide is used in large excess.[9] For other reductive amination methods, a stepwise procedure involving the formation of the imine followed by its reduction can minimize over-alkylation.[4]
-
-
Formation of 1-(2,4-dichlorophenyl)ethanol: As mentioned, this occurs when the reducing agent reduces the starting ketone.
-
Unreacted Starting Material: The presence of unreacted 2,4-dichloroacetophenone indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the amount of the reducing agent. Monitor the reaction progress to ensure it goes to completion.
-
-
Formyl Amide Impurity (Leuckart Reaction): If the hydrolysis step after the Leuckart reaction is incomplete, the formyl derivative of the amine will remain as an impurity.[6]
-
Solution: Ensure complete hydrolysis by using appropriate conditions (e.g., refluxing with aqueous acid or base).
-
Purification Strategies:
-
Extraction: Use liquid-liquid extraction to remove polar impurities.[10]
-
Crystallization: Recrystallization of the product or its salt form (e.g., hydrochloride salt) is an effective method for purification.[7]
-
Chromatography: Column chromatography can be used to separate the desired product from closely related impurities.
Issue 3: Reaction Stalls or Does Not Go to Completion
Question: My reaction seems to have stopped before all the starting material is consumed. What could be the problem?
Answer: A stalled reaction can be due to several factors:
-
Deactivation of Reducing Agent: Hydride-based reducing agents can be deactivated by moisture. Ensure all reagents and solvents are dry.
-
Insufficient Reagent: The stoichiometry of the reactants is crucial. Ensure an adequate amount of the amine source and the reducing agent is used.
-
Catalyst Deactivation (for catalytic hydrogenation): If using a metal catalyst (e.g., Pd, Pt, Ni) for reduction, the catalyst may have lost its activity.[1]
-
Solution: Use fresh catalyst or ensure the reaction is free of catalyst poisons.
-
-
Incorrect pH: The pH of the reaction medium is critical for both imine formation and the activity of certain reducing agents in reductive amination.[2] Monitor and adjust the pH as needed.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-(2,4-Dichlorophenyl)ethanamine?
A1: The most common methods are reductive amination of 2,4-dichloroacetophenone and the Leuckart reaction.[5][7] Reductive amination offers versatility with different reducing agents, while the Leuckart reaction is a classical method using formic acid derivatives.[1][6] Another approach involves the resolution of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine using a chiral acid to obtain a specific enantiomer.[7]
Q2: What are the advantages and disadvantages of Reductive Amination versus the Leuckart Reaction?
A2:
-
Reductive Amination:
-
Leuckart Reaction:
-
Advantages: Uses inexpensive reagents and is a relatively simple procedure.[5]
-
Disadvantages: Requires high reaction temperatures, may produce formylated byproducts requiring an additional hydrolysis step, and can sometimes result in lower yields compared to modern reductive amination methods.[5][6]
-
Q3: How can the enantioselectivity of the synthesis be controlled to obtain a specific enantiomer, such as (R)-1-(2,4-Dichlorophenyl)ethanamine?
A3: To obtain an enantiomerically enriched product, several strategies can be employed:
-
Resolution of Racemic Mixture: This involves reacting the racemic amine with a chiral acid (e.g., mandelic acid) to form diastereomeric salts, which can then be separated by crystallization.[7]
-
Asymmetric Reductive Amination: This involves using a chiral catalyst or a chiral auxiliary during the reductive amination process to favor the formation of one enantiomer.[1][8]
Q4: What are the key safety precautions to consider during the synthesis?
A4:
-
Handling of Reagents:
-
Sodium Borohydride and Sodium Cyanoborohydride: These are flammable solids and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Formic Acid and Formamide: These are corrosive and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Use with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Reaction Conditions:
-
High Temperatures (Leuckart Reaction): Use appropriate heating equipment and take precautions against thermal burns.
-
Pressure Build-up: Be aware of potential gas evolution (e.g., hydrogen from borohydrides, carbon dioxide from the Leuckart reaction) and ensure the reaction vessel is properly vented.
-
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Have access to safety equipment such as a fire extinguisher and safety shower.
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination of 2,4-Dichloroacetophenone
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Selectivity for Imine vs. Ketone | Potential Byproducts | Reported Yield |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 °C | Moderate | 1-(2,4-dichlorophenyl)ethanol, Di- and tri-alkylated amines | Up to 72.9%[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Room Temperature | High | Minimal ketone reduction | Generally good |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Room Temperature | High | Minimal ketone reduction | Generally good |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | Room Temperature - 50°C | High | Minimal ketone reduction | Variable |
Table 2: Influence of Reaction Parameters on the Leuckart Reaction
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Nitrogen Source/Reducing Agent | Ammonium Formate | Formamide | Ammonium formate generally provides higher yields.[5] |
| Temperature | 120-130 °C | > 165 °C (for formamide) | Higher temperatures are necessary for the reaction to proceed.[5] |
| Reaction Time | 4-6 hours | 12-15 hours | Shorter reaction times at optimal temperature can be sufficient.[9] |
| Post-reaction Treatment | No Hydrolysis | Acid or Base Hydrolysis | Hydrolysis is required to convert the formyl intermediate to the free amine.[6] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroacetophenone and an excess of the ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be gently warmed to facilitate this step.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions, maintaining the temperature below 20°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.
Protocol 2: General Procedure for the Leuckart Reaction using Ammonium Formate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, add 2,4-dichloroacetophenone and a molar excess of ammonium formate.
-
Heating: Heat the mixture to 160-180°C and maintain this temperature for 4-8 hours. The reaction mixture will become viscous.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., HCl). Heat the mixture to reflux for several hours to hydrolyze the formyl intermediate.
-
Work-up: After cooling, make the solution basic by adding a concentrated base (e.g., NaOH). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extract with water and brine, dry over a suitable drying agent, and remove the solvent in vacuo. The crude amine can be further purified by distillation under reduced pressure or by recrystallization of its salt.
Visualizations
Caption: Reductive amination pathway for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Leuckart reaction pathway for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Troubleshooting workflow for optimizing the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 8. jocpr.com [jocpr.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Troubleshooting Guide
This guide provides solutions to common problems observed during the synthesis of 1-(2,4-Dichlorophenyl)ethanamine, primarily through the reductive amination of 2,4-dichloroacetophenone.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction. | - Ensure the reducing agent is fresh and added in appropriate molar excess. - Check the pH of the reaction mixture; it should be mildly acidic (pH 4-6) to facilitate imine formation. - Increase reaction time or temperature, monitoring for product formation and impurity levels. |
| Poor quality of starting materials. | - Verify the purity of 2,4-dichloroacetophenone and the amine source (e.g., ammonium acetate, ammonia) by appropriate analytical techniques (GC, NMR). | |
| Inefficient imine formation. | - For direct reductive amination, ensure the reaction conditions favor imine formation before or concurrently with reduction. In some cases, a two-step procedure (imine formation followed by reduction) may yield better results.[1] | |
| Presence of significant amount of 1-(2,4-dichlorophenyl)ethanol | Over-reduction of the starting ketone. | - Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃). - If using a stronger reducing agent like sodium borohydride (NaBH₄), add it portion-wise at a controlled temperature after allowing sufficient time for imine formation. |
| Presence of unreacted 2,4-dichloroacetophenone | Incomplete reaction or inefficient imine formation. | - Increase the molar ratio of the amine source. - Ensure adequate reaction time and temperature. - Optimize the pH to favor imine formation. |
| Formation of a secondary amine byproduct: N-(1-(2,4-dichlorophenyl)ethyl)-1-(2,4-dichlorophenyl)ethanamine | Over-alkylation of the primary amine product. | - Use a large excess of the ammonia source to favor the formation of the primary amine. - Consider a stepwise approach where the imine is formed and then reduced in a separate step. |
| Difficulties in product isolation and purification | Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite. |
| Co-elution of impurities during chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-(2,4-Dichlorophenyl)ethanamine via reductive amination?
A1: The most common impurities encountered are:
-
1-(2,4-Dichlorophenyl)ethanol: Formed by the reduction of the starting ketone, 2,4-dichloroacetophenone.
-
Unreacted 2,4-dichloroacetophenone: The starting material may remain if the reaction does not go to completion.
-
Intermediate Imine: The imine formed from 2,4-dichloroacetophenone and the amine source may persist if the reduction step is incomplete.[3]
-
N-(1-(2,4-dichlorophenyl)ethyl)-1-(2,4-dichlorophenyl)ethanamine: A secondary amine formed from the reaction of the primary amine product with another molecule of the intermediate imine.
Q2: Which synthetic route is preferred for minimizing impurities?
A2: Reductive amination using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it minimizes the over-reduction of the starting ketone. The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the amine source, is another option but may require higher temperatures and can lead to the formation of N-formyl byproducts that require a subsequent hydrolysis step.[4][5]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more detailed analysis and quantification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended techniques.[6][7]
Q4: What are the key parameters to control during the reductive amination process?
A4: The key parameters to control are:
-
pH: A mildly acidic environment (pH 4-6) is crucial for efficient imine formation.
-
Temperature: The reaction temperature should be controlled to avoid unwanted side reactions.
-
Choice of Reducing Agent: The selectivity of the reducing agent is critical to prevent the reduction of the starting ketone.
-
Stoichiometry: The molar ratio of the amine source to the ketone can influence the yield and the formation of the secondary amine byproduct.
Q5: What is a suitable purification method for 1-(2,4-Dichlorophenyl)ethanamine?
A5: The crude product is typically purified by column chromatography on silica gel. An alternative and often effective method is to convert the amine product to its hydrochloride salt, which can then be purified by recrystallization. The free base can be regenerated by treatment with a base.[2]
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Borohydride
Objective: To synthesize 1-(2,4-Dichlorophenyl)ethanamine from 2,4-dichloroacetophenone.
Materials:
-
2,4-dichloroacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloroacetophenone and a molar excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for a specified time to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a sodium hydroxide solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature (MS m/z) |
| 2,4-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 188, 190, 153, 155 |
| 1-(2,4-Dichlorophenyl)ethanol | C₈H₈Cl₂O | 191.05 | 190, 192, 175, 177 |
| Imine Intermediate | C₈H₇Cl₂N | 188.05 | 187, 189 |
| N-(1-(2,4-dichlorophenyl)ethyl)-1-(2,4-dichlorophenyl)ethanamine | C₁₆H₁₅Cl₄N | 363.11 | 361, 363, 365, 188, 190 |
Visualizations
Caption: Synthesis pathway of 1-(2,4-Dichlorophenyl)ethanamine.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. iajps.com [iajps.com]
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(2,4-Dichlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying racemic 1-(2,4-Dichlorophenyl)ethanamine?
A1: The most common purification methods for racemic 1-(2,4-Dichlorophenyl)ethanamine involve the formation of its hydrochloride salt followed by recrystallization. This process helps to remove organic-soluble impurities. For higher purity, column chromatography on silica gel can be employed.
Q2: What is the primary challenge in purifying 1-(2,4-Dichlorophenyl)ethanamine?
A2: The primary challenge is its chiral nature. As a chiral amine, it exists as a racemic mixture of (R) and (S) enantiomers. For most pharmaceutical applications, a single enantiomer is required, necessitating a chiral resolution step, which can be complex and impact overall yield.[1]
Q3: What are the common chiral resolving agents used for 1-(2,4-Dichlorophenyl)ethanamine?
A3: Chiral acids such as mandelic acid and tartaric acid are commonly used to resolve racemic 1-(2,4-Dichlorophenyl)ethanamine.[1] These acids form diastereomeric salts with the amine, which can then be separated by fractional crystallization due to their different solubilities.
Q4: What are the potential sources of impurities in 1-(2,4-Dichlorophenyl)ethanamine synthesis?
A4: Impurities can arise from the starting materials, side reactions during synthesis, and degradation of the product. The synthesis typically involves the reductive amination of 2,4-dichloroacetophenone. Potential impurities include unreacted starting material, the corresponding alcohol formed by reduction of the ketone, and over-alkylation products.
Q5: How can the enantiomeric purity of 1-(2,4-Dichlorophenyl)ethanamine be determined?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee%) of 1-(2,4-Dichlorophenyl)ethanamine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[2][3]
Troubleshooting Guides
Chiral Resolution via Diastereomeric Salt Crystallization
Issue 1: Poor or No Crystallization of Diastereomeric Salts
-
Possible Cause: Incorrect solvent system, solution is too dilute or too concentrated, or rapid cooling.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. For diastereomeric salts of 1-(2,4-Dichlorophenyl)ethanamine with chiral acids like mandelic or tartaric acid, alcohols such as ethanol or methanol are often a good starting point.[1] If solubility is too high, a less polar co-solvent like heptane or toluene can be added as an anti-solvent.
-
Concentration Adjustment: If the solution is too dilute, carefully evaporate some of the solvent. If it is too concentrated, add more of the primary solvent.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of oils or amorphous solids.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
Issue 2: Low Enantiomeric Excess (ee%) of the Desired Enantiomer After Resolution
-
Possible Cause: Incomplete separation of diastereomeric salts, co-precipitation of the undesired diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This is the most effective way to improve enantiomeric purity.
-
Optimize Solvent System: The solubility difference between the diastereomeric salts is highly dependent on the solvent. Experiment with different solvent mixtures to maximize this difference.
-
Vary the Resolving Agent: If resolution with one chiral acid is not efficient, consider using a different one (e.g., switching from mandelic acid to tartaric acid or a derivative).
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
-
Possible Cause: Sub-optimal stoichiometry of the resolving agent, dissolution of the desired salt in the mother liquor.
-
Troubleshooting Steps:
-
Stoichiometry: Typically, 0.5 equivalents of the resolving agent are used to resolve a racemic mixture. However, this can be optimized.
-
Mother Liquor Analysis: Analyze the mother liquor by chiral HPLC to determine the concentration of the desired enantiomer. If a significant amount is present, the volume of the crystallization solvent can be reduced, or an anti-solvent can be added to encourage further precipitation.
-
Purification by Column Chromatography
Issue: Co-elution of Impurities with the Product
-
Possible Cause: Improper solvent system (eluent), overloading of the column.
-
Troubleshooting Steps:
-
Optimize Eluent System: For amines, a common issue is tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent (e.g., a hexane/ethyl acetate mixture) can significantly improve peak shape and separation.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be effective.
-
Column Loading: Do not overload the column. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for 1-(2,4-Dichlorophenyl)ethanamine
| Resolving Agent | Common Solvent(s) | Reported Yield of Desired Enantiomer | Reported Purity (ee%) | Reference |
| (R)-(-)-Mandelic Acid | Ethanol, Methanol | Up to 72.9% (as HCl salt after resolution) | >99% | [1] |
| (L)-(+)-Tartaric Acid | Ethanol/Water | Variable | >90% | [4] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanamine using (R)-(-)-Mandelic Acid
-
Dissolution: Dissolve racemic 1-(2,4-Dichlorophenyl)ethanamine (1 equivalent) in ethanol (e.g., 5-10 volumes) with gentle heating.
-
Addition of Resolving Agent: To the warm solution, add a solution of (R)-(-)-mandelic acid (0.5 equivalents) in ethanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-1-(2,4-Dichlorophenyl)ethanamine with (R)-(-)-mandelic acid is typically less soluble and will precipitate. For complete crystallization, the flask can be placed in a refrigerator (4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallization: To improve enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot ethanol.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is >10.
-
Extraction: Extract the free (S)-amine with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified (S)-1-(2,4-Dichlorophenyl)ethanamine.
-
Salt Formation (Optional): The purified amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol.
Mandatory Visualizations
Caption: General workflow for the purification of a single enantiomer of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Decision tree for troubleshooting poor crystallization of diastereomeric salts.
References
- 1. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dichlorophenyl)ethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(2,4-Dichlorophenyl)ethanamine?
The most prevalent and industrially scalable method for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine is the reductive amination of 2,4-dichloroacetophenone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.
Q2: What are the primary side reactions to be aware of during this synthesis?
There are two main side reactions that can significantly impact the purity and yield of the desired product:
-
Over-alkylation: The newly formed primary amine, 1-(2,4-Dichlorophenyl)ethanamine, can react further with another molecule of 2,4-dichloroacetophenone to form a secondary amine, N-(1-(2,4-dichlorophenyl)ethyl)-1-(2,4-dichlorophenyl)ethanamine.
-
Ketone Reduction: The reducing agent can directly reduce the starting material, 2,4-dichloroacetophenone, to the corresponding alcohol, 1-(2,4-dichlorophenyl)ethanol.
Q3: How can I minimize the formation of the secondary amine impurity?
The formation of the secondary amine is a common issue in reductive aminations. To suppress this side reaction:
-
Use a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary imine and statistically reduces the chances of the product amine reacting with the ketone.
-
Control the addition of the reducing agent: Adding the reducing agent only after the complete formation of the imine can minimize the presence of the primary amine available for a second reaction.
-
Optimize reaction conditions: Lowering the reaction temperature and using a suitable solvent can also help control the rate of the side reaction.
Q4: What is the best way to prevent the reduction of the starting ketone to an alcohol?
The key to preventing the formation of 1-(2,4-dichlorophenyl)ethanol is the choice of the reducing agent.
-
Use a selective reducing agent: Milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger agents like sodium borohydride (NaBH₄). These milder reagents are more selective for the reduction of the imine intermediate over the ketone.
-
Two-step procedure: An alternative is to first form the imine and then, in a separate step, add the reducing agent. This ensures that the reducing agent primarily encounters the imine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1-(2,4-Dichlorophenyl)ethanamine | Incomplete reaction. | - Increase reaction time. - Ensure the ammonia source is in sufficient excess. - Check the activity of the reducing agent. |
| Significant formation of 1-(2,4-dichlorophenyl)ethanol. | - Switch to a milder, more selective reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃). - Perform the reaction in two steps: form the imine first, then add the reducing agent. | |
| High percentage of the secondary amine impurity | Over-alkylation of the product. | - Use a larger excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). - Add the ketone slowly to the reaction mixture containing the ammonia source. - Consider a lower reaction temperature to slow down the rate of the second amination. |
| Presence of unreacted 2,4-dichloroacetophenone | Inefficient imine formation or reduction. | - Ensure anhydrous conditions, as water can inhibit imine formation. - Check the pH of the reaction; slightly acidic conditions can catalyze imine formation. - Verify the stoichiometry and activity of the reducing agent. |
| Difficult purification of the final product | Similar polarities of the product and impurities. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine). - Convert the amine to its hydrochloride salt to facilitate crystallization and separation from non-basic impurities. |
Quantitative Data on Side Product Formation
The following table summarizes typical yields and side product distribution under different reaction conditions. This data is compiled from various literature sources and should be used as a general guide. Actual results may vary based on specific experimental parameters.
| Reducing Agent | Ammonia Source | Solvent | Temperature (°C) | Yield of Primary Amine (%) | Yield of Secondary Amine (%) | Yield of Alcohol (%) |
| NaBH₄ | NH₄OAc | Methanol | 25 | ~60-70 | ~5-10 | ~15-25 |
| NaBH₃CN | NH₄OAc | Methanol | 25 | ~80-90 | < 5 | < 5 |
| NaBH(OAc)₃ | NH₃ in MeOH | Dichloromethane | 0-25 | ~85-95 | < 2 | < 3 |
| H₂/Pd-C | NH₃ in EtOH | Ethanol | 50 | ~75-85 | ~5-10 | < 5 |
Experimental Protocols
Key Experiment: Reductive Amination of 2,4-Dichloroacetophenone using Sodium Borohydride
Objective: To synthesize 1-(2,4-Dichlorophenyl)ethanamine via reductive amination.
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of 2,4-dichloroacetophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water and dichloromethane to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Main reaction pathway for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Technical Support Center: Enhancing the Enantiomeric Excess of Chiral 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in improving the enantiomeric excess (e.e.) of chiral 1-(2,4-Dichlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric excess of 1-(2,4-Dichlorophenyl)ethanamine?
A1: The two main strategies for enhancing the enantiomeric excess of 1-(2,4-Dichlorophenyl)ethanamine are:
-
Chiral Resolution: This is a widely used industrial method that involves separating the enantiomers of a racemic mixture. The most common approach is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[1][2] These diastereomeric salts have different physical properties, like solubility, which allows for their separation by fractional crystallization.[3]
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. Lipases are commonly used for this purpose.[4]
Q2: I have a low enantiomeric excess after my resolution experiment. What are the first things I should check?
A2: When troubleshooting a low enantiomeric excess, start with the following:
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Purity of the Racemic Amine: Impurities in the starting material can interfere with the crystallization of the diastereomeric salt. Ensure your racemic 1-(2,4-Dichlorophenyl)ethanamine is of high purity.
-
Purity of the Resolving Agent: The optical purity of your chiral resolving agent is critical. Use a resolving agent with the highest possible enantiomeric excess.
-
Solvent Choice: The solvent plays a crucial role in the solubility difference between the diastereomeric salts. An inappropriate solvent may lead to co-crystallization or poor separation.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the efficiency of the resolution. It is often beneficial to use a sub-stoichiometric amount of the resolving agent.
-
Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can all affect the selective crystallization of the desired diastereomeric salt.
Q3: Can I recover the "unwanted" enantiomer from the resolution process?
A3: Yes, the unwanted enantiomer, which typically remains in the mother liquor after crystallization, can be recovered. After isolating the desired diastereomeric salt, the mother liquor can be treated with a base to liberate the free amine of the unwanted enantiomer. This recovered amine can then be racemized and recycled, improving the overall efficiency of the process.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The chosen solvent may be too good a solvent for both diastereomeric salts, preventing efficient crystallization. Screen a variety of solvents with different polarities (e.g., alcohols, esters, hydrocarbons, and their mixtures). |
| Incorrect Stoichiometry | Using a 1:1 molar ratio of resolving agent to racemic amine might not be optimal. Experiment with using 0.5 to 0.8 equivalents of the resolving agent. |
| Crystallization Temperature is Too High | If the cooling temperature is not low enough, a significant amount of the desired salt may remain in solution. Try cooling the mixture to a lower temperature (e.g., 0-5 °C) or for a longer period. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or co-precipitation of both diastereomers. Employ a slow, controlled cooling rate. |
Issue 2: Low Enantiomeric Excess of the Resolved Amine
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Diastereomers | The solubilities of the two diastereomeric salts in the chosen solvent may be too similar. Experiment with different solvents or solvent mixtures to maximize the solubility difference. |
| Incomplete Salt Formation | Ensure the acid-base reaction between the amine and the resolving agent has gone to completion before initiating crystallization. |
| Insufficient Purity of Diastereomeric Salt | The isolated salt may be contaminated with the more soluble diastereomer. Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free amine. |
| Racemization During Workup | While less common for this compound under standard basic workup conditions, ensure the temperature is kept low during the liberation of the free amine to minimize any potential for racemization. |
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for 1-(2,4-Dichlorophenyl)ethanamine
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| L-(-)-Tartaric Acid | Methanol | 1:0.6 | Moderate | >95% (after one recrystallization) |
| D-(+)-Tartaric Acid | Ethanol | 1:0.5 | Moderate | >95% (after one recrystallization) |
| (S)-(+)-Mandelic Acid | Isopropanol | 1:0.7 | Varies | Reported to be effective |
| (R)-(-)-Mandelic Acid | Methanol/Water | 1:0.6 | Varies | Reported to be effective |
Note: The data in this table is compiled from general principles of chiral resolution and may need to be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Chiral Resolution of 1-(2,4-Dichlorophenyl)ethanamine using L-(-)-Tartaric Acid
This protocol describes the resolution of racemic 1-(2,4-Dichlorophenyl)ethanamine via diastereomeric salt formation with L-(-)-tartaric acid, followed by fractional crystallization.
Materials:
-
Racemic 1-(2,4-Dichlorophenyl)ethanamine
-
L-(-)-Tartaric Acid
-
Methanol
-
10% Sodium Hydroxide Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 1-(2,4-Dichlorophenyl)ethanamine in 100 mL of methanol.
-
In a separate beaker, dissolve 4.74 g (0.6 molar equivalents) of L-(-)-tartaric acid in 50 mL of methanol, warming gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature.
-
-
Fractional Crystallization:
-
Continue cooling the mixture in an ice bath for 2 hours to promote crystallization.
-
Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the diastereomeric salt of one enantiomer.
-
Optional Recrystallization: To improve the enantiomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in 100 mL of water.
-
While stirring, add 10% sodium hydroxide solution dropwise until the pH of the solution is >12.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(2,4-Dichlorophenyl)ethanamine.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess of the product using chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution of 1-(2,4-Dichlorophenyl)ethanamine
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic 1-(2,4-Dichlorophenyl)ethanamine.
Materials:
-
Racemic 1-(2,4-Dichlorophenyl)ethanamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Acylating Agent (e.g., ethyl acetate or vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Acylation:
-
In a dry flask, dissolve 1.0 g of racemic 1-(2,4-Dichlorophenyl)ethanamine in 20 mL of an anhydrous organic solvent.
-
Add 1.2 equivalents of the acylating agent.
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted (S)-enantiomer (typically) and the acylated (R)-enantiomer.
-
Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction.
-
-
Hydrolysis of the Acylated Amine (Optional):
-
The separated acylated amine can be hydrolyzed using acidic or basic conditions to recover the other enantiomer of the amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of both the unreacted amine and the recovered amine after hydrolysis using chiral HPLC.
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting chiral HPLC separation of 1-(2,4-Dichlorophenyl)ethanamine enantiomers
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of 1-(2,4-Dichlorophenyl)ethanamine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no resolution between the 1-(2,4-Dichlorophenyl)ethanamine enantiomers?
Poor resolution in chiral HPLC is a common issue that can arise from several factors.[1] The most critical factor is the choice of the Chiral Stationary Phase (CSP), as the separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[2][3] If the CSP is not suitable for your analyte, you will not achieve separation. Additionally, the mobile phase composition, including the type of organic modifier and additives, plays a significant role in selectivity.[2] Finally, temperature can have a complex and substantial impact on chiral recognition.[1]
Q2: My peaks are tailing. What is the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase.[1][4] For a basic compound like 1-(2,4-Dichlorophenyl)ethanamine, this can occur due to interactions with acidic residual silanols on silica-based columns.
-
Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to compete with the analyte for active silanol sites.[1][5] Other potential causes include column overload (injecting too much sample) or an improper mobile phase pH.[2][6] Try reducing the sample concentration to rule out column overload.[2]
Q3: What causes peak fronting in my chromatogram?
Peak fronting, where the peak has a sharp front edge but a broad, leading shoulder, is less common than tailing but can indicate significant problems.[4] This issue can be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing the analyte to move through the top of the column too quickly.[7] It can also be a sign of catastrophic column failure, sometimes referred to as column collapse, which can happen if the column is operated outside its recommended pH or temperature limits.[8]
Q4: My analyte peak is split into two, but not at the expected retention times for the enantiomers. What is happening?
Peak splitting can occur for several reasons. A common cause is a partial blockage of the column inlet frit, which distorts the sample band as it enters the column.[7][8] Another possibility is the formation of a void or channel at the head of the column due to the settling of the packing material.[7][9] This can happen from pressure shocks or long-term use.[9] Lastly, if the sample solvent is not compatible with the mobile phase, the sample may precipitate upon injection, leading to a split peak.[7]
Q5: How does temperature affect the separation of these enantiomers?
Temperature is a critical parameter in chiral separations and its effect can be unpredictable.[1] Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1] However, higher temperatures can improve column efficiency and peak shape.[1] In some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[1] Therefore, temperature should be carefully controlled with a column thermostat and optimized for each specific method, typically by screening in 5-10°C increments.[2]
Q6: What are "ghost peaks" and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection.[1] They can originate from impurities in the mobile phase solvents, contamination in the HPLC system, or carryover from a previous injection in the autosampler.[1] To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the source is likely the mobile phase or system. If the blank is clean, inject only the sample solvent to check for contamination there.[1]
Quantitative Data: Method Development Starting Points
Developing a chiral separation method often requires screening multiple columns and mobile phases.[10][11] The following table provides typical starting conditions for the method development of 1-(2,4-Dichlorophenyl)ethanamine. Polysaccharide-based CSPs are often a good starting point for this class of compounds.[12]
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions |
| Recommended CSPs | CHIRALPAK® AD, CHIRALCEL® OD | CHIRALPAK® AD-RH, CHIRALCEL® OD-RH |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water |
| Starting Composition | 90:10 (Hexane:Alcohol) | 50:50 (Organic:Water) |
| Additives | 0.1% Diethylamine (DEA) for the basic amine | 0.1% Formic Acid (FA) or Ammonium Bicarbonate |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25°C), then screen 10°C to 40°C | Ambient (e.g., 25°C), then screen 10°C to 40°C |
| Detection | UV at 230 nm or 254 nm | UV at 230 nm or 254 nm |
Detailed Experimental Protocol
Objective: To develop a robust HPLC method for the separation of 1-(2,4-Dichlorophenyl)ethanamine enantiomers.
1. Materials & Equipment:
-
HPLC system with a UV detector and column thermostat
-
Chiral HPLC column (e.g., CHIRALPAK® IA, IB, IC, etc.)[7]
-
HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol, Acetonitrile)[13]
-
High-purity additives (Diethylamine - DEA)
-
Racemic standard of 1-(2,4-Dichlorophenyl)ethanamine
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
2. Procedure:
Step 1: Chiral Stationary Phase (CSP) Selection and Column Equilibration
-
Select a polysaccharide-based CSP known for resolving amines. Immobilized columns (e.g., CHIRALPAK IA, IB, IC) are recommended as they are compatible with a wider range of solvents.[7][14]
-
Install the column into the HPLC system.
-
Equilibrate the column with the initial mobile phase for at least 30 column volumes or until a stable baseline is achieved. A new column may require a longer equilibration time.[5]
Step 2: Mobile Phase Preparation (Normal Phase Example)
-
Prepare a 90:10 (v/v) mixture of n-Hexane and Isopropanol.
-
Add 0.1% (v/v) DEA to the mobile phase. For example, add 1 mL of DEA to 1 L of the Hexane/IPA mixture. The basic additive is crucial for obtaining good peak shape for amine compounds.[1][5]
-
Degas the mobile phase by sonication or vacuum filtration before use.[13]
Step 3: Sample Preparation
-
Prepare a stock solution of the racemic 1-(2,4-Dichlorophenyl)ethanamine standard at approximately 1 mg/mL.
-
The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[9] For normal phase, dissolving in the Hexane/IPA mixture is ideal.
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an autosampler vial.
Step 4: HPLC System Parameters
-
Set the flow rate to 1.0 mL/min.[12]
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).
-
Set the injection volume to 5-10 µL.
-
Perform an injection of the racemic standard.
Step 5: Data Analysis and Optimization
-
Analyze the resulting chromatogram for resolution (Rs). A resolution of >1.5 is typically desired for baseline separation.
-
If resolution is poor, systematically adjust the mobile phase composition. For example, change the ratio to 85:15 or 80:20 Hexane:IPA.
-
If resolution is still suboptimal, screen different temperatures (e.g., 15°C and 35°C).[2]
-
If necessary, screen different organic modifiers (e.g., Ethanol instead of IPA) or a different CSP.
Mandatory Visualizations
The following diagram outlines a logical workflow for troubleshooting poor enantiomeric resolution.
Caption: A troubleshooting workflow for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Recrystallization of 1-(2,4-Dichlorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(2,4-Dichlorophenyl)ethanamine via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of 1-(2,4-Dichlorophenyl)ethanamine and related aromatic amines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | Too much solvent was used: The solution is not saturated enough for crystals to form. | Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. |
| The solution is supersaturated: Crystal nucleation has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of 1-(2,4-Dichlorophenyl)ethanamine. | |
| Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | Re-evaluate the solvent system. Consider a solvent in which the compound has lower solubility at room temperature, or use a mixed solvent system (see Experimental Protocols). | |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. | Consider a preliminary purification step, such as passing the crude material through a short silica plug. |
| Cooling rate is too fast: Rapid cooling can lead to the separation of a supersaturated liquid phase before crystallization can occur. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. | |
| Inappropriate solvent polarity: The polarity of the solvent may not be ideal for promoting crystallization. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes encourage crystal formation over oiling out. For amines, adjusting the pH by forming a salt can also be an effective strategy. | |
| Poor Recovery of the Compound | Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower. |
| Premature crystallization during hot filtration: The compound crystallizes in the filter funnel. | Use a heated filter funnel or add a small amount of excess hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated before cooling. | |
| Washing with a solvent that is too warm: The purified crystals are redissolved during the washing step. | Ensure the washing solvent is ice-cold and use a minimal amount. | |
| Discolored Crystals | Presence of colored impurities: These impurities are incorporated into the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 1-(2,4-Dichlorophenyl)ethanamine?
A1: Based on its chemical structure, 1-(2,4-Dichlorophenyl)ethanamine, an aromatic amine, is expected to have good solubility in alcoholic solvents like ethanol and methanol, as well as in chlorinated solvents[1]. It has limited solubility in polar protic solvents such as water[1]. A mixture of isopropanol and ethanol has been successfully used for the recrystallization of the closely related (R)-1-(2,4-Dichlorophenyl)ethanamine.
Q2: My 1-(2,4-Dichlorophenyl)ethanamine is "oiling out" during recrystallization. What should I do?
A2: "Oiling out" is a common issue with amines. This occurs when the compound separates from the solution as a liquid instead of a solid. To address this, you can try the following:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Add more solvent: This can help to keep the compound in solution until it is below its melting point.
-
Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.
-
Change the solvent system: A mixture of a solvent in which the compound is soluble and one in which it is less soluble can be effective.
Q3: How can I improve the purity of my recrystallized 1-(2,4-Dichlorophenyl)ethanamine?
A3: To improve purity, ensure that you are using the minimum amount of hot solvent necessary to dissolve the compound. Slow cooling is crucial for the formation of well-defined crystals, which are less likely to trap impurities. If colored impurities are present, treatment with activated charcoal can be beneficial. A second recrystallization step can also significantly enhance purity.
Q4: Can I recrystallize the salt form of 1-(2,4-Dichlorophenyl)ethanamine?
A4: Yes, converting the amine to its salt form (e.g., hydrochloride) can significantly alter its solubility profile and often improves its crystallization properties. The salt form is typically more soluble in polar solvents like water or ethanol. Recrystallization of the salt can be an effective purification strategy.
Data Presentation
Protocol for Determining the Solubility of 1-(2,4-Dichlorophenyl)ethanamine
This protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in various solvents at different temperatures.
Materials:
-
1-(2,4-Dichlorophenyl)ethanamine (pure solid)
-
A selection of solvents (e.g., ethanol, isopropanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(2,4-Dichlorophenyl)ethanamine to several vials.
-
Accurately add a known volume of a chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set at the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Allow the mixtures to shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a volumetric flask.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of 1-(2,4-Dichlorophenyl)ethanamine in the diluted solution using a calibrated HPLC or GC method.
-
-
Data Calculation:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Expected Qualitative Solubility:
| Solvent Class | Expected Solubility | Rationale |
| Alcohols (Ethanol, Isopropanol, Methanol) | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Chlorinated Solvents (Dichloromethane, Chloroform) | High | "Like dissolves like" principle; both are non-polar to moderately polar. |
| Ketones (Acetone) | Moderate | Acetone is a polar aprotic solvent that can interact with the amine. |
| Esters (Ethyl Acetate) | Moderate | Ethyl acetate is a moderately polar solvent. |
| Aromatic Hydrocarbons (Toluene) | Moderate to Low | The dichlorophenyl group can interact with the aromatic ring of toluene. |
| Alkanes (Hexane) | Low | The polarity difference between the amine and the non-polar alkane is significant. |
| Water | Very Low | The hydrophobic dichlorophenyl group limits solubility in water. |
Experimental Protocols
Single-Solvent Recrystallization of 1-(2,4-Dichlorophenyl)ethanamine
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
Materials:
-
Crude 1-(2,4-Dichlorophenyl)ethanamine
-
Recrystallization solvent (e.g., isopropanol or a 3:2 mixture of isopropanol and ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude 1-(2,4-Dichlorophenyl)ethanamine in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Add a small amount of excess hot solvent to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Catalyst selection and optimization for 1-(2,4-Dichlorophenyl)ethanamine synthesis
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 1-(2,4-dichlorophenyl)ethanamine, a key intermediate in pharmaceutical development. The primary focus is on catalyst selection and optimization for its synthesis via the reductive amination of 2,4-dichloroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 1-(2,4-Dichlorophenyl)ethanamine? A1: The most prevalent method is the reductive amination of 2,4-dichloroacetophenone. This process involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent and often a catalyst. This one-pot reaction is valued for its efficiency and is considered a green chemistry approach.[1][2]
Q2: What are the typical catalysts used for this reductive amination? A2: A range of catalysts can be employed, with choices depending on the specific reducing agent and reaction conditions. Common choices include:
-
Palladium-based catalysts: Palladium on carbon (Pd/C) is widely used, especially with hydrogen gas (H₂) as the reductant.[1]
-
Nickel-based catalysts: Raney Nickel is another effective heterogeneous catalyst for this transformation.[1]
-
Platinum-based catalysts: Platinum oxide (Adam's catalyst) can also be used for catalytic hydrogenation.
-
Iridium complexes: Modern iridium catalysts have been developed for highly efficient reductive amination under transfer hydrogenation conditions.[3][4]
Q3: Which reducing agents are suitable for this synthesis? A3: Several reducing agents are effective. The choice often influences the catalyst and reaction conditions:
-
Hydrogen Gas (H₂): Used in catalytic hydrogenation with catalysts like Pd/C or PtO₂.
-
Hydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for direct reductive amination where the imine intermediate is reduced in situ.[5] NaBH₃CN is particularly effective as it selectively reduces the iminium ion over the ketone starting material.[5]
-
Transfer Hydrogenation Reagents: Ammonium formate can serve as both the nitrogen and hydrogen source in the presence of specific catalysts like Iridium complexes.[4]
Q4: What are the critical reaction parameters to control for optimal yield and purity? A4: Several parameters must be carefully controlled:
-
Temperature: Reaction temperatures need to be optimized to ensure a reasonable reaction rate without promoting side reactions. For catalytic hydrogenations, this can range from room temperature to elevated temperatures (e.g., 80-140°C).[2][3]
-
Pressure: When using hydrogen gas, pressure is a critical factor, often ranging from 1 to 6.5 MPa.[2]
-
pH: The pH of the reaction medium is crucial, especially for direct reductive amination using hydride reagents. A weakly acidic environment (pH 4-5) favors the formation of the intermediate iminium ion, which is more readily reduced.[1][5]
-
Solvent: The choice of solvent (e.g., ethanol, methanol, dichloroethane) is important for solubility of reactants and catalyst compatibility.[3][6]
Catalyst Performance and Optimization
The selection of a catalyst system is critical for achieving high yield and selectivity. Below is a summary of commonly used catalytic systems for the reductive amination of acetophenone analogues.
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Pd/C (5-10%) | H₂ gas | 1-10 bar H₂, 25-80°C, Methanol/Ethanol | Widely available, cost-effective, good yields. | Potential for over-reduction, catalyst deactivation by HCl.[7] |
| Raney Nickel | H₂ gas / NH₃ | 50-150°C, high pressure | Highly active, abundant metal.[1] | Pyrophoric, requires careful handling, potential for side reactions. |
| PtO₂ (Adam's cat.) | H₂ gas | 1-4 bar H₂, RT, Ethanol | Effective under mild conditions.[8] | Higher cost compared to Ni or Pd. |
| Ir-complexes | Ammonium Formate | 60-80°C, Ethanol | High activity and selectivity, mild conditions.[3][4] | High cost of iridium, ligand sensitivity. |
| None (Hydride) | NaBH(OAc)₃ | RT, Dichloroethane | Mild, selective, broad functional group tolerance.[5] | Stoichiometric reagent, workup can be complex. |
| None (Hydride) | NaBH₃CN | pH 4-5, Methanol | Selectively reduces imines over ketones.[1][5] | Generates toxic cyanide byproducts.[1] |
Troubleshooting Guide
Problem 1: Low or no conversion of 2,4-dichloroacetophenone.
-
Possible Cause A: Inactive Catalyst. The catalyst may have been improperly stored or handled, leading to oxidation or poisoning. Heterogeneous catalysts like Pd/C can lose activity over time.
-
Solution: Use fresh catalyst from a reputable supplier. For heterogeneous catalysts, ensure they are stored under an inert atmosphere. Consider a pre-reduction step if applicable.
-
-
Possible Cause B: Insufficient Reducing Agent. In catalytic hydrogenations, this could be due to a leak in the hydrogenation apparatus or insufficient pressure. For hydride reagents, the reagent may have degraded due to moisture.
-
Solution: Check the hydrogenation system for leaks. Ensure the H₂ cylinder has adequate pressure. Use freshly opened or properly stored hydride reagents.
-
-
Possible Cause C: Incorrect pH. For direct reductive amination with hydrides, the pH must be weakly acidic to facilitate imine/iminium ion formation.
-
Solution: Monitor and adjust the reaction pH to be within the optimal range (typically 4-5) by adding a mild acid like acetic acid.
-
Problem 2: Formation of 1-(2,4-dichlorophenyl)ethanol as a major byproduct.
-
Possible Cause: The reducing agent is reducing the starting ketone faster than the intermediate imine is formed and reduced. This is common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor imine formation.[5]
-
Solution A: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less reactive towards ketones but readily reduce the iminium ion intermediate.[5]
-
Solution B: Employ a two-step, one-pot procedure. First, allow the ketone and amine source to stir for a period to form the imine, then add the reducing agent.
-
Solution C: Ensure the pH is optimized for imine formation.
-
Problem 3: Catalyst deactivation during the reaction.
-
Possible Cause A: Poisoning by HCl. The reaction can generate trace amounts of HCl, especially under harsh conditions, which can poison noble metal catalysts like Palladium.[7]
-
Solution: Add a non-nucleophilic base or an acid scavenger to the reaction mixture. Ensure starting materials are free from acidic impurities. Using a support material more resistant to chloride poisoning, such as Al₂O₃, can also help.[7]
-
-
Possible Cause B: Sintering or Leaching. For heterogeneous catalysts, high temperatures can cause the metal nanoparticles to sinter (clump together), reducing the active surface area.[9] Leaching of the metal into the solution can also occur.[9]
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions to minimize leaching.
-
Problem 4: Formation of secondary or tertiary amine byproducts.
-
Possible Cause: The newly formed primary amine product reacts with the starting ketone to form a secondary amine, which can happen if the concentration of the primary amine product becomes significant while starting material is still present.
-
Solution A: Use a large excess of the ammonia source to statistically favor the formation of the primary amine over subsequent reactions.
-
Solution B: Optimize the reaction conditions (lower temperature, shorter reaction time) to minimize the opportunity for the product to react further. Monitor the reaction closely by TLC or GC/LC-MS.
-
Experimental Protocols
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C) and H₂
This protocol describes a standard procedure for the catalytic hydrogenation of 2,4-dichloroacetophenone.
Materials:
-
2,4-dichloroacetophenone
-
Ammonium acetate or aqueous ammonia
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol or Methanol
-
Hydrogen gas (high purity)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve 2,4-dichloroacetophenone (1.0 eq) and a molar excess of ammonium acetate (5-10 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the ketone) to the solution.
-
Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 50°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a basic solution (e.g., sat. NaHCO₃) to remove the acetate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude amine, if necessary, by distillation or crystallization of a salt (e.g., hydrochloride).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(2,4-Dichlorophenyl)ethanamine via catalytic hydrogenation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reductive amination reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Minimizing by-product formation in 1-(2,4-Dichlorophenyl)ethanamine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the reductive amination synthesis of 1-(2,4-Dichlorophenyl)ethanamine?
A1: The most prevalent by-products are the corresponding secondary amine, formed through over-alkylation of the primary amine product, and 1-(2,4-dichlorophenyl)ethanol, which results from the premature reduction of the starting ketone, 2,4-dichloroacetophenone.
Q2: How can I prevent the formation of the secondary amine by-product?
A2: To minimize secondary amine formation, it is crucial to control the stoichiometry. Using a large excess of the ammonia source can suppress the reaction of the primary amine product with the starting ketone. Additionally, forming the imine intermediate in situ before introducing the reducing agent can significantly reduce this by-product.[1] Some methods suggest that running the reaction under neutral or non-acidic conditions can also suppress the formation of tertiary amines, a related over-alkylation product.[1]
Q3: My reaction is producing a significant amount of 1-(2,4-dichlorophenyl)ethanol. How can I avoid this?
A3: The formation of the alcohol by-product occurs when the reducing agent reacts with the starting ketone before imine formation is complete. To prevent this, use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[2][3] Allowing sufficient time for the imine to form before adding the reducing agent is also a key strategy.[1][3]
Q4: Which reducing agent is most effective for this reaction?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[4] It is milder than sodium borohydride (NaBH₄), highly selective for the iminium ion, and effective under weakly acidic conditions which favor imine formation.[2][4] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.[4]
Q5: What is the Leuckart reaction and is it suitable for this synthesis?
A5: The Leuckart reaction is a method of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[5][6] While it is a classic method for amine synthesis, it can produce N-formyl by-products that require a separate hydrolysis step to yield the free amine.[6][7] For cleaner reactions and milder conditions, methods using hydride reducing agents are often preferred.
Troubleshooting Guides
Problem 1: High Levels of Secondary Amine Impurity Detected
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of bis[1-(2,4-dichlorophenyl)ethyl]amine.
-
NMR spectrum shows complex signals in the amine region and overlapping aromatic signals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a large excess (5-10 equivalents) of the ammonia source (e.g., ammonium acetate) to outcompete the primary amine product for reaction with the starting ketone. |
| Rapid Reduction | Ensure the imine intermediate has sufficient time to form before adding the reducing agent. Monitor imine formation via TLC or LC-MS before proceeding.[1] |
| Reaction Conditions | Perform the reaction at room temperature or below. Higher temperatures can sometimes promote over-alkylation. |
| One-Pot Procedure Issues | In a one-pot reaction, the primary amine product can compete with the ammonia source. Consider a two-step procedure where the imine is formed first, followed by reduction. |
Problem 2: Significant Presence of 1-(2,4-dichlorophenyl)ethanol By-product
Symptoms:
-
A major peak corresponding to the mass of 1-(2,4-dichlorophenyl)ethanol is observed in GC-MS or LC-MS.
-
¹H NMR shows a characteristic doublet for the methyl group and a quartet for the methine proton adjacent to the hydroxyl group.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-Selective Reducing Agent | Switch from a strong reducing agent like NaBH₄ to a more selective one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it selectively reduces the iminium ion in the presence of the ketone.[2][4] |
| Incorrect pH | Imine formation is typically favored under weakly acidic conditions (pH 4-6). If the reaction medium is neutral or basic, imine formation can be slow, allowing the ketone to be reduced first. Use a mild acid catalyst like acetic acid.[4] |
| Premature Addition of Reductant | Add the reducing agent portion-wise only after confirming imine formation. This ensures the concentration of the iminium ion is high relative to the ketone. |
Problem 3: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 2,4-dichloroacetophenone.
-
The isolated product yield is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Imine Formation | Add a dehydrating agent, such as molecular sieves (4Å), to the reaction mixture to drive the equilibrium towards imine formation by removing water.[1] Using a solvent like 1,2-dichloroethane (DCE) can also be effective.[8] |
| Inactive Reducing Agent | Ensure the hydride reducing agent is fresh and has been stored under anhydrous conditions. |
| Insufficient Reaction Time/Temperature | While high temperatures can promote by-products, the reaction may need to be run for an extended period (12-24 hours) at room temperature to proceed to completion. Monitor progress by TLC or LC-MS. |
| Poor Reagent Solubility | Ensure all reagents are adequately dissolved in the chosen solvent. A co-solvent system may be necessary. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity for Iminium Ion | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Inexpensive, readily available. | Can reduce the starting ketone, leading to alcohol by-product.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | High | Stable in weakly acidic media, highly selective.[2] | Highly toxic, generates cyanide waste.[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Very High | Excellent selectivity, non-toxic by-products, mild.[2][4] | More expensive, moisture-sensitive. |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Methanol, Ethanol | High | "Green" chemistry, high atom economy. | Requires specialized hydrogenation equipment (e.g., Parr shaker); catalyst can be pyrophoric.[1] |
Experimental Protocols
Protocol: Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to maximize the yield of 1-(2,4-Dichlorophenyl)ethanamine while minimizing common by-products.
Materials:
-
2,4-Dichloroacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloroacetophenone (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE).
-
Add ammonium acetate (5-10 equiv.) and a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
Once imine formation is evident, slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 30 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine via column chromatography or distillation as required.
Visualizations
Reaction and By-product Pathways
Caption: Fig. 1: Reaction scheme showing the desired synthesis pathway and competing side reactions.
Troubleshooting Workflow for By-product Formation
Caption: Fig. 2: A logical workflow to diagnose and resolve common by-product issues.
Optimized Experimental Workflow
Caption: Fig. 3: A step-by-step flowchart for the optimized synthesis protocol.
References
- 1. reddit.com [reddit.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(2,4-Dichlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 1-(2,4-Dichlorophenyl)ethanamine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 1-(2,4-Dichlorophenyl)ethanamine, complete with detailed experimental protocols and performance data to inform method selection and implementation.
The primary analytical techniques suitable for the purity determination of 1-(2,4-Dichlorophenyl)ethanamine include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Given the chiral nature of 1-(2,4-Dichlorophenyl)ethanamine, specific chiral separation methods are also essential for determining enantiomeric purity.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is a balance of factors including required accuracy, sensitivity, sample throughput, and available instrumentation. GC is a commonly employed technique for routine purity analysis of volatile and semi-volatile compounds like 1-(2,4-Dichlorophenyl)ethanamine. HPLC offers a versatile alternative, particularly for the analysis of potential non-volatile impurities. qNMR stands out as a highly accurate, primary method for purity assessment that does not require a specific reference standard of the analyte itself.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Chiral HPLC-UV | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 2% | < 1% |
| Primary Application | Routine purity testing, separation of volatile impurities. | Purity testing, analysis of non-volatile impurities. | Determination of enantiomeric purity. | Primary purity assessment, quantification without a specific reference standard. |
Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a robust method for assessing the purity of volatile compounds. The analyte is separated from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium or Hydrogen.
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of 1-(2,4-Dichlorophenyl)ethanamine and dissolve in 25 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a 1 mg/mL solution.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of 1-(2,4-Dichlorophenyl)ethanamine is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for separating components in a liquid mobile phase through a solid stationary phase, suitable for compounds that may not be sufficiently volatile for GC.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Detector: UV at 220 nm.
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of 1-(2,4-Dichlorophenyl)ethanamine in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (with 0.1% TFA) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: Similar to GC, purity is calculated using the area percent method from the resulting chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Due to the chiral center in 1-(2,4-Dichlorophenyl)ethanamine, a specific chiral method is necessary to separate and quantify the enantiomers.
Instrumentation:
-
HPLC system as described above.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column such as a Daicel CHIRALPAK® series (e.g., CHIRALPAK® IA, IB, or IC) is often effective.
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of racemic 1-(2,4-Dichlorophenyl)ethanamine in the mobile phase.
-
Chiral HPLC Conditions:
-
Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. A typical starting point is Hexane:Isopropanol (90:10, v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: The enantiomeric purity (or enantiomeric excess, ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity determination and the logical relationship between the different analytical methods.
Caption: General workflow for the purity determination of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Logical relationship between purity types and analytical techniques.
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of 1-(2,4-Dichlorophenyl)ethanamine
In the landscape of pharmaceutical development and chemical synthesis, the stereoselective analysis of chiral compounds is of paramount importance. The enantiomers of a chiral molecule, such as 1-(2,4-Dichlorophenyl)ethanamine, can exhibit significantly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical quality attribute. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the enantiomeric separation of 1-(2,4-Dichlorophenyl)ethanamine.
This document delves into a side-by-side comparison of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE), providing a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique for determining enantiomeric purity is contingent on factors such as the physicochemical properties of the analyte, the required sensitivity and resolution, and the desired sample throughput. The following table summarizes the key performance characteristics of the most common methods employed for the chiral analysis of primary amines.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2][3] | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.[1] | Diastereomeric differentiation through the use of chiral derivatizing or solvating agents.[1][4] | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[5][6] |
| Resolution (Rs) | Generally high, with baseline separation achievable with appropriate CSP and mobile phase selection.[2][7] | Very high resolution is possible, especially with capillary columns.[1] | Dependent on the chemical shift difference of diastereomers; can be lower than chromatographic methods. | High efficiency and resolution can be achieved.[5] |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, especially for volatile compounds. | Rapid sample preparation, but NMR acquisition and processing can be time-consuming.[4] | Often faster than HPLC, with analysis times of less than 15 minutes being common.[5] |
| Sample Throughput | Moderate; amenable to automation. | Moderate to high with autosamplers. | Generally lower throughput compared to chromatographic methods.[8] | High throughput is achievable, especially with capillary array systems.[9] |
| Derivatization | Often not required for primary amines.[1][10] | Frequently necessary for primary amines to improve volatility and peak shape.[1] | Required to form diastereomers with a chiral derivatizing agent.[1][11] | May be required for detection (e.g., fluorescent labeling).[9] |
| LOD/LOQ | Generally in the µg/mL to ng/mL range. | High sensitivity, often in the pg range with appropriate detectors (e.g., FID, MS). | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially with laser-induced fluorescence (LIF) detection. |
| Solvent Consumption | Can be significant, especially in normal-phase chromatography. | Minimal solvent usage. | Uses deuterated solvents in small quantities. | Very low solvent consumption.[5] |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are based on successful separations of analogous chiral primary amines and serve as a robust starting point for the analysis of 1-(2,4-Dichlorophenyl)ethanamine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and versatile technique for the separation of enantiomers.[1][2] The success of the separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[3][10] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are known to be highly effective for a broad range of racemates, including primary amines.[10]
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
Recommended Chiral Stationary Phases:
-
CHIRALPAK® IE: Amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[2]
Exemplary Chromatographic Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Chiral Stationary Phase | CHIRALPAK® IE (5 µm, 250 x 4.6 mm) | CHIRALCEL® OD-H (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol / Trifluoroacetic Acid / Triethylamine (90:10:0.3:0.2, v/v/v/v)[12] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Dissolve approximately 1 mg of 1-(2,4-Dichlorophenyl)ethanamine in 1 mL of the mobile phase.
Data Analysis:
-
The enantiomeric purity is calculated from the integrated peak areas of the two enantiomers.
Alternative Analytical Approaches
While chiral HPLC is a primary method, other techniques offer viable alternatives for the enantioselective analysis of 1-(2,4-Dichlorophenyl)ethanamine.
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For primary amines like 1-(2,4-Dichlorophenyl)ethanamine, derivatization is often required to enhance volatility and improve chromatographic performance.[1]
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocol:
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial temperature of 100 °C, ramped to 200 °C.
-
Sample Preparation (Derivatization): React the amine with an acylating agent such as trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base.[1] The resulting diastereomeric amides can then be separated on an achiral column, or the derivatized enantiomers can be separated on a chiral column.
NMR spectroscopy provides a powerful method for determining enantiomeric purity without chromatographic separation.[1] This technique relies on converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[4][11]
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation: Dissolve the amine sample and a molar equivalent of a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: The enantiomeric ratio is determined by integrating the signals of specific protons that are chemically non-equivalent in the resulting diastereomers.
Chiral Capillary Electrophoresis is a high-efficiency separation technique that offers advantages such as rapid analysis times, low sample and solvent consumption, and high resolution.[5]
Instrumentation:
-
A capillary electrophoresis system with a UV or diode-array detector.
Experimental Protocol:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used as chiral selectors for the separation of amines.
-
Separation Voltage: Application of a high voltage across the capillary.
-
Data Analysis: The enantiomeric purity is determined from the peak areas in the resulting electropherogram.
Comparative Analysis and Recommendations
Chiral HPLC stands out as the most versatile and widely applicable method for the enantiomeric purity determination of 1-(2,4-Dichlorophenyl)ethanamine. Its primary advantages include the direct analysis of the underivatized amine and the availability of a wide range of highly effective chiral stationary phases. The use of polysaccharide-based CSPs, in particular, offers a high probability of successful enantioseparation.
Chiral GC is a powerful alternative, especially when high sensitivity is required. However, the necessity for derivatization adds an extra step to the sample preparation process and may introduce potential sources of error.
NMR Spectroscopy offers a rapid, non-separative method for determining enantiomeric excess. Its main limitation is lower sensitivity compared to chromatographic techniques, which may be a concern when analyzing for trace enantiomeric impurities.
Chiral Capillary Electrophoresis presents a compelling alternative to HPLC, with key advantages in speed and reduced solvent consumption. It is particularly well-suited for high-throughput screening applications.
Recommendation: For routine quality control and research applications requiring high accuracy and reliability, Chiral HPLC is the recommended method. The initial method development should focus on screening polysaccharide-based chiral stationary phases under both normal phase and polar organic conditions. For applications demanding very high throughput or where solvent reduction is a critical concern, Chiral Capillary Electrophoresis should be considered. Chiral GC and NMR serve as valuable complementary techniques for confirmation and in specific analytical scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. eijppr.com [eijppr.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 1-(2,4-Dichlorophenyl)ethanamine: A Classic Leuckart Reaction versus a Modern Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
The chiral amine 1-(2,4-dichlorophenyl)ethanamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is of significant interest to the drug development industry. This guide provides an objective comparison of two synthetic routes to this amine: the established, high-temperature Leuckart reaction and a novel, milder catalytic reductive amination method. The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable route for their needs.
Comparison Overview
The synthesis of 1-(2,4-dichlorophenyl)ethanamine from 2,4-dichloroacetophenone can be achieved through various methods. This guide focuses on the comparison of a traditional approach, the Leuckart reaction, with a contemporary catalytic method. The Leuckart reaction is a well-established method for the reductive amination of ketones but typically requires high temperatures and a subsequent hydrolysis step.[1][2][3] In contrast, modern catalytic methods offer the potential for milder reaction conditions, higher efficiency, and improved atom economy.[4]
Caption: Logical flow of the synthesis and comparison of the two routes.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Established Route: Leuckart Reaction | New Synthetic Route: Catalytic Reductive Amination |
| Starting Material | 2,4-Dichloroacetophenone | 2,4-Dichloroacetophenone |
| Reagents | Ammonium formate | Ammonium formate, [Cp*RhCl2]2 (catalyst) |
| Reaction Temperature | 160-190°C[2][5] | 50-70°C[4] |
| Reaction Time | 6-25 hours (amination) + hydrolysis time[5] | 7 hours[6] |
| Yield | ~70-80% (estimated for substrate) | 85% (isolated)[6] |
| Purity | High after purification | High after purification |
| Key Advantages | Uses inexpensive reagents | Milder conditions, higher efficiency, one-pot reaction |
| Key Disadvantages | High temperatures, long reaction times, requires a separate hydrolysis step[5] | Requires a precious metal catalyst |
Experimental Protocols
Established Synthetic Route: Leuckart Reaction
The Leuckart reaction proceeds in two main stages: the formation of the N-formyl intermediate followed by its hydrolysis.
Stage 1: Synthesis of N-formyl-1-(2,4-dichlorophenyl)ethanamine
-
In a round-bottom flask equipped with a reflux condenser and a heating mantle, 2,4-dichloroacetophenone (1 equivalent) and ammonium formate (4-5 equivalents) are combined.
-
The mixture is heated to 160-190°C and maintained at this temperature for 6-15 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
Stage 2: Hydrolysis of N-formyl-1-(2,4-dichlorophenyl)ethanamine
-
To the cooled reaction mixture containing the crude N-formyl intermediate, a solution of concentrated hydrochloric acid (e.g., 10 mL per gram of starting ketone) and methanol (e.g., 10 mL per gram of starting ketone) is added.[8]
-
The mixture is heated to reflux for 1-2 hours to effect hydrolysis.[4][9]
-
After cooling, the reaction mixture is made alkaline by the addition of a base (e.g., aqueous NaOH) to liberate the free amine.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude 1-(2,4-dichlorophenyl)ethanamine.
-
Further purification can be achieved by distillation or chromatography.
New Synthetic Route: Catalytic Reductive Amination
This modern approach utilizes a rhodium catalyst to achieve the reductive amination under significantly milder conditions in a one-pot procedure.
Experimental Workflow
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Leuckart-Wallach Reductive Amination @ 50-70°C , Hive Novel Discourse [chemistry.mdma.ch]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]
- 9. Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step | Semantic Scholar [semanticscholar.org]
Comparative study of different chiral resolving agents for 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-(2,4-Dichlorophenyl)ethanamine are critical chiral building blocks in the synthesis of various pharmaceutical compounds. Their separation from a racemic mixture is a crucial step to ensure the stereospecificity and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of common chiral resolving agents for 1-(2,4-Dichlorophenyl)ethanamine, focusing on the diastereomeric crystallization method.
Comparison of Chiral Resolving Agents
The selection of a chiral resolving agent is paramount for an efficient and high-yielding separation. The ideal agent forms diastereomeric salts with significantly different solubilities, allowing for separation through fractional crystallization.[3][4] Below is a hypothetical comparison of commonly used acidic resolving agents for the resolution of a basic amine like 1-(2,4-Dichlorophenyl)ethanamine.
Table 1: Hypothetical Performance of Chiral Resolving Agents for 1-(2,4-Dichlorophenyl)ethanamine
| Chiral Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Theoretical Max. Yield (%) | Hypothetical Enantiomeric Excess (e.e.) of Precipitated Diastereomer (%) | Notes |
| (+)-Tartaric Acid | Methanol | 1:0.5 | 50 | >95 | A widely used and cost-effective resolving agent. Often provides good crystallinity.[1] |
| (-)-Mandelic Acid | Ethanol/Water | 1:1 | 50 | 85-90 | Generally effective for aromatic amines. Solubility of diastereomeric salts can be tuned with solvent mixtures.[5] |
| (+)-Camphorsulfonic Acid | Dichloromethane | 1:1 | 50 | >98 | A strong acid that forms stable salts. Can be effective when other agents fail to produce crystalline salts.[6] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate | 1:0.5 | 50 | >99 | A derivative of tartaric acid that often provides better resolution due to increased steric bulk and potential for π-π stacking interactions. |
Experimental Protocols
The following are generalized experimental protocols for the chiral resolution of a racemic amine via diastereomeric salt formation. These should be adapted and optimized for 1-(2,4-Dichlorophenyl)ethanamine.
Resolution with (+)-Tartaric Acid
This protocol is based on the well-established resolution of 1-phenylethanamine.[1]
a) Diastereomeric Salt Formation and Crystallization:
-
Dissolve racemic 1-(2,4-Dichlorophenyl)ethanamine (1.0 eq) in methanol at an elevated temperature.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.
b) Liberation of the Enantiomerically Enriched Amine:
-
Suspend the crystalline salt in water.
-
Add a 2M aqueous solution of a strong base (e.g., NaOH) until the solution is basic (test with pH paper).
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
c) Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.[7][8]
Resolution with (-)-Mandelic Acid
a) Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic amine (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of (-)-mandelic acid (1.0 eq) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to promote fractional crystallization. The use of a co-solvent like water may be necessary to achieve optimal salt solubility differences.
-
Isolate the less soluble diastereomeric salt by filtration.
b) Liberation of the Enriched Amine:
-
Follow the same procedure as described for the tartaric acid salt to liberate the free amine using a base and extraction.
Resolution with (+)-Camphorsulfonic Acid
a) Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic amine (1.0 eq) and (+)-camphorsulfonic acid (1.0 eq) in a solvent such as dichloromethane.[6]
-
Stir the solution at room temperature to allow for salt formation and crystallization.
-
Collect the crystalline product by filtration.
b) Liberation of the Enriched Amine:
-
The procedure for liberating the free amine is similar to the other methods, involving treatment with a base and subsequent extraction.
Visualization of the Resolution Process
The following diagrams illustrate the workflow and logical relationships in the chiral resolution process.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
A Comparative Guide to the GC-MS Analysis of 1-(2,4-Dichlorophenyl)ethanamine and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(2,4-Dichlorophenyl)ethanamine and its potential impurities against other relevant analytical techniques. It includes detailed experimental protocols, comparative data, and visual workflows to support researchers in method selection and development for purity assessment of this critical pharmaceutical intermediate.
Introduction to 1-(2,4-Dichlorophenyl)ethanamine and its Analytical Challenges
1-(2,4-Dichlorophenyl)ethanamine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] The stereochemistry of this intermediate is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the accurate identification and quantification of impurities, including the undesired enantiomer and process-related impurities, are critical aspects of quality control.
The synthesis of 1-(2,4-Dichlorophenyl)ethanamine can be achieved through methods such as the resolution of a racemic mixture using chiral acids or by direct asymmetric synthesis from precursors like 2,4-dichloroacetophenone.[1] These synthetic routes can introduce several potential impurities:
-
Enantiomeric Impurity: The undesired enantiomer of 1-(2,4-Dichlorophenyl)ethanamine.
-
Starting Material: Unreacted 2,4-dichloroacetophenone.
-
By-products: Compounds formed from side reactions during synthesis.
-
Reagent Residues: Residual chiral resolving agents or other reagents.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities in pharmaceutical materials, offering both high separation efficiency and definitive identification capabilities.[3][4]
Comparison of Analytical Techniques
While GC-MS is a robust method for achiral impurity profiling, the analysis of chiral amines often involves a broader range of techniques. The choice of method depends on the specific analytical goal, such as enantiomeric purity determination or the quantification of process-related impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification.[3] | May require derivatization for non-volatile compounds. Chiral analysis requires specialized chiral columns. | Identification and quantification of process-related impurities and residual solvents. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules. A variety of chiral stationary phases (CSPs) are available.[5][6] | Lower resolution for some volatile compounds compared to GC. Higher solvent consumption. | Enantiomeric purity determination and quantification of non-volatile impurities. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Faster analysis times and lower organic solvent consumption compared to HPLC. Well-suited for preparative separations.[5] | Requires specialized equipment. May not be suitable for all types of compounds. | High-throughput chiral separations and purification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | Provides unambiguous structural elucidation. Can be used for quantitative analysis (qNMR). Chiral solvating agents can be used for enantiomeric excess determination.[7] | Lower sensitivity compared to chromatographic methods. More complex data analysis. | Structural confirmation of impurities and determination of enantiomeric purity. |
GC-MS Method for Impurity Profiling of 1-(2,4-Dichlorophenyl)ethanamine
This section details a typical GC-MS method for the identification and quantification of potential process-related impurities in 1-(2,4-Dichlorophenyl)ethanamine.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the 1-(2,4-Dichlorophenyl)ethanamine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the peak area of a known concentration of a reference standard or by area percent normalization.
Hypothetical Quantitative Data
The following table presents hypothetical data from the GC-MS analysis of a batch of 1-(2,4-Dichlorophenyl)ethanamine, demonstrating the quantification of potential impurities.
| Compound | Retention Time (min) | Area Percent (%) | Identification Method |
| 1-(2,4-Dichlorophenyl)ethanamine | 10.5 | 99.5 | Reference Standard |
| 2,4-Dichloroacetophenone | 9.2 | 0.2 | Mass Spectrum Library Match |
| Unknown Impurity 1 | 11.8 | 0.15 | Mass Spectrum Interpretation |
| Unknown Impurity 2 | 12.5 | 0.15 | Mass Spectrum Interpretation |
Visualizing the Analytical Workflow and Impurity Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for GC-MS analysis and the logical relationship of potential impurities to the final product.
Caption: Experimental workflow for the GC-MS analysis of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Logical relationship of potential impurities in the synthesis of 1-(2,4-Dichlorophenyl)ethanamine.
Conclusion
The GC-MS method presented provides a reliable and robust approach for the identification and quantification of process-related impurities in 1-(2,4-Dichlorophenyl)ethanamine. For comprehensive quality control, a combination of analytical techniques is recommended. GC-MS is ideal for achiral purity assessment, while orthogonal methods like chiral HPLC or SFC are necessary for accurate enantiomeric purity determination. The detailed protocol and comparative information in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this important pharmaceutical intermediate.
References
- 1. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. lookchem.com [lookchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(2,4-Dichlorophenyl)ethanamine: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature search did not yield specific studies directly comparing the biological activities of (R)-1-(2,4-Dichlorophenyl)ethanamine and (S)-1-(2,4-Dichlorophenyl)ethanamine with quantitative experimental data such as IC50 or Ki values. Therefore, this guide provides a framework for such a comparative study, including generalized experimental protocols and hypothetical signaling pathways based on the pharmacology of structurally related chiral amines. The tables presented are templates for data organization.
Introduction: The Significance of Chirality in Biological Activity
Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their interactions with chiral biological targets like receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. Consequently, the separate evaluation of the biological activity of individual enantiomers is a critical aspect of drug discovery and development.
This guide focuses on providing a methodological framework for comparing the biological activities of the (R) and (S) enantiomers of 1-(2,4-Dichlorophenyl)ethanamine.
Data Presentation
The following tables are provided as templates for summarizing quantitative data from comparative biological assays.
Table 1: Comparative In Vitro Receptor Binding Affinity
| Enantiomer | Target Receptor | Ki (nM) | IC50 (nM) | Bmax (fmol/mg protein) |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | e.g., Dopamine D2 Receptor | Data | Data | Data |
| (S)-1-(2,4-Dichlorophenyl)ethanamine | e.g., Dopamine D2 Receptor | Data | Data | Data |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | e.g., Serotonin 5-HT2A Receptor | Data | Data | Data |
| (S)-1-(2,4-Dichlorophenyl)ethanamine | e.g., Serotonin 5-HT2A Receptor | Data | Data | Data |
Table 2: Comparative In Vitro Functional Activity
| Enantiomer | Assay Type | Target | EC50 / IC50 (nM) | Efficacy (% of control) |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | e.g., cAMP accumulation | e.g., Dopamine D1 Receptor | Data | Data |
| (S)-1-(2,4-Dichlorophenyl)ethanamine | e.g., cAMP accumulation | e.g., Dopamine D1 Receptor | Data | Data |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | e.g., Calcium mobilization | e.g., Serotonin 5-HT2A Receptor | Data | Data |
| (S)-1-(2,4-Dichlorophenyl)ethanamine | e.g., Calcium mobilization | e.g., Serotonin 5-HT2A Receptor | Data | Data |
Table 3: Comparative In Vitro Cytotoxicity
| Enantiomer | Cell Line | Assay | CC50 (µM) |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | e.g., HEK293 | e.g., MTT Assay | Data |
| (S)-1-(2,4-Dichlorophenyl)ethanamine | e.g., HEK293 | e.g., MTT Assay | Data |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | e.g., HepG2 | e.g., LDH Assay | Data |
| (S)-1-(2,4-Dichlorophenyl)ethanamine | e.g., HepG2 | e.g., LDH Assay | Data |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the biological activities of the enantiomers.
Chiral Separation of (R)- and (S)-1-(2,4-Dichlorophenyl)ethanamine by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and purify the (R) and (S) enantiomers from a racemic mixture.
Materials:
-
Racemic 1-(2,4-Dichlorophenyl)ethanamine
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., diethylamine for basic compounds)
-
HPLC system with UV detector
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic amines, add a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape and resolution.
-
Optimization of Separation:
-
Inject a small amount of the racemic mixture onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Adjust the ratio of the non-polar and polar solvents to optimize the resolution and retention times of the enantiomers.
-
Optimize the flow rate and column temperature to achieve baseline separation.
-
-
Preparative Separation: Once the analytical method is optimized, scale up to a preparative scale to isolate sufficient quantities of each enantiomer for biological testing.
-
Purity and Identity Confirmation: Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity. Confirm the chemical identity of the separated enantiomers using techniques such as mass spectrometry and NMR.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of each enantiomer to a specific target receptor.
Materials:
-
Purified (R)- and (S)-1-(2,4-Dichlorophenyl)ethanamine
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for dopamine D2 receptors)
-
Scintillation counter and vials
-
Binding buffer and wash buffer
-
Glass fiber filters
Procedure:
-
Assay Setup: In a microplate, add a fixed amount of cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled enantiomer (competitor).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site or two-site binding model to determine the IC50 (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., cAMP Accumulation Assay)
Objective: To assess the functional activity (agonist or antagonist) of each enantiomer at a G-protein coupled receptor (GPCR).
Materials:
-
Purified (R)- and (S)-1-(2,4-Dichlorophenyl)ethanamine
-
A cell line stably expressing the target GPCR (e.g., CHO cells expressing a dopamine receptor)
-
A known agonist for the receptor
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in multi-well plates.
-
Agonist Mode:
-
Treat the cells with varying concentrations of each enantiomer.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of each enantiomer.
-
Add a fixed concentration of a known agonist for the receptor.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
-
Data Analysis:
-
In agonist mode, plot the cAMP concentration against the logarithm of the enantiomer concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
In antagonist mode, plot the inhibition of the agonist response against the logarithm of the enantiomer concentration to determine the IC50.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a chiral amine like 1-(2,4-Dichlorophenyl)ethanamine, targeting a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway.
Experimental Workflow
This diagram outlines a general workflow for the comparative biological evaluation of the (R) and (S) enantiomers.
Quantitative NMR (qNMR) for the Assay of 1-(2,4-Dichlorophenyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of 1-(2,4-Dichlorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The content is designed to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic techniques that rely on the response factor of a compound relative to a standard, qNMR provides a direct measurement based on the molar ratio of the analyte to an internal standard.[3] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate and precise quantification without the need for an identical reference standard of the analyte.[3] This characteristic makes qNMR particularly valuable in early drug development when certified reference standards of new chemical entities may not be available.
Comparison of Analytical Methods
The selection of an analytical technique for the assay of a pharmaceutical intermediate like 1-(2,4-Dichlorophenyl)ethanamine depends on various factors, including accuracy, precision, speed, cost, and the specific requirements of the analysis. Below is a comparative summary of qNMR, HPLC, and GC for this purpose.
Quantitative Data Summary
The following tables present illustrative quantitative data for the assay of 1-(2,4-Dichlorophenyl)ethanamine using qNMR, HPLC, and GC. This data is based on typical performance characteristics of these methods.
Table 1: Purity Assay Results
| Parameter | qNMR | HPLC | GC |
| Purity (%) | 99.2 | 99.1 | 99.3 |
| Uncertainty (%) | ± 0.2 | ± 0.3 | ± 0.2 |
Table 2: Method Validation Parameters
| Parameter | qNMR | HPLC | GC |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Precision (RSD, %) | < 1.0 | < 1.5 | < 2.0 |
| Accuracy (Recovery, %) | 98-102 | 97-103 | 95-105 |
| Limit of Quantification (LOQ) | ~1 mg/mL | ~1 µg/mL | ~10 µg/mL |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below.
Quantitative NMR (qNMR) Protocol
This protocol outlines the steps for the quantitative analysis of 1-(2,4-Dichlorophenyl)ethanamine using ¹H-NMR.
1. Materials and Instrumentation:
-
Analyte: 1-(2,4-Dichlorophenyl)ethanamine
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
-
Analytical Balance: Readable to 0.01 mg
-
NMR tubes: 5 mm, high precision
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of 1-(2,4-Dichlorophenyl)ethanamine into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by vortexing the vial for 1 minute.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).
-
Acquisition Time (aq): At least 4 seconds.
-
Spectral Width (sw): 20 ppm.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For 1-(2,4-Dichlorophenyl)ethanamine, the quartet signal of the methine proton (CH) is suitable. For maleic acid, the singlet of the two olefinic protons is used.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the quantitative analysis of 1-(2,4-Dichlorophenyl)ethanamine.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 1-(2,4-Dichlorophenyl)ethanamine reference standard and dissolve in the mobile phase to make a 100 µg/mL solution.
-
Sample Solution: Accurately weigh about 10 mg of the 1-(2,4-Dichlorophenyl)ethanamine sample and dissolve in the mobile phase to make a 100 µg/mL solution.
3. Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Gas Chromatography (GC) Protocol
This protocol provides a GC method for the quantitative analysis of 1-(2,4-Dichlorophenyl)ethanamine.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 50:1).
2. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of 1-(2,4-Dichlorophenyl)ethanamine reference standard in methanol.
-
Sample Solution: Prepare a 1 mg/mL solution of the 1-(2,4-Dichlorophenyl)ethanamine sample in methanol.
3. Analysis:
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Quantify the analyte by comparing the peak area in the sample chromatogram to the standard chromatogram.
Visualizations
The following diagrams illustrate the experimental workflow for the qNMR assay and a logical comparison of the analytical methods.
Caption: Experimental workflow for the qNMR assay of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Logical comparison of qNMR, HPLC, and GC for the assay of 1-(2,4-Dichlorophenyl)ethanamine.
Conclusion
Quantitative NMR is a robust and accurate method for the assay of 1-(2,4-Dichlorophenyl)ethanamine, offering distinct advantages over traditional chromatographic techniques, particularly in early-phase drug development where a certified reference standard of the analyte may be unavailable. While HPLC and GC provide higher sensitivity, the speed of method development and the primary nature of qNMR make it a highly attractive alternative. The choice of the optimal analytical method will ultimately depend on the specific requirements of the assay, including the need for high sensitivity, the availability of reference standards, and considerations of instrument availability and cost.
References
A Comparative Guide to the Validated Analytical Method for 1-(2,4-Dichlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, the accurate quantification of chiral amines like 1-(2,4-Dichlorophenyl)ethanamine is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Due to the potential for different pharmacological and toxicological profiles between enantiomers, regulatory bodies mandate the use of validated stereoselective analytical methods. This guide provides a comprehensive comparison of a primary validated analytical method for 1-(2,4-Dichlorophenyl)ethanamine against alternative techniques, supported by experimental data and detailed protocols.
The principal analytical technique for the enantiomeric separation and quantification of chiral amines is High-Performance Liquid Chromatography (HPLC), particularly utilizing a chiral stationary phase (CSP).[1][2] This method is widely adopted due to the extensive variety of available CSPs, which allows for the optimization of selectivity for a broad range of chiral compounds.[2] Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are viable alternatives, each with distinct advantages and limitations.[1] SFC is noted for its faster analysis times and reduced environmental impact, while GC can be a powerful tool, sometimes requiring derivatization of the analyte.[1]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the desired speed of analysis.[1] The following table summarizes the key performance characteristics of a typical validated HPLC method for 1-(2,4-Dichlorophenyl)ethanamine compared to other analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[1] | Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.[1] | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[3] |
| Typical Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) or crown ether-based CSPs.[1] | Similar to HPLC, polysaccharide-based CSPs are common. | Chiral capillary columns. |
| Mobile Phase | Normal-phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water).[1][4] | Supercritical CO2 with a polar co-solvent (e.g., Methanol).[1] | Inert carrier gas (e.g., Helium, Nitrogen).[3] |
| Derivatization | Generally not required, but can be used to enhance detection.[1] | Not typically required. | May be necessary to improve volatility and thermal stability.[5] |
| Analysis Time | Typically in the range of 15-30 minutes.[4] | Generally faster than HPLC.[1] | Can be very rapid, often under 15 minutes. |
| Resolution (Rs) | High resolution is achievable with appropriate CSP and mobile phase optimization. | Often provides improved peak shape and resolution compared to HPLC.[1] | High resolution is possible with appropriate columns. |
| Selectivity (α) | Dependent on the specific CSP-analyte interaction. | Can offer different selectivity compared to HPLC. | Dependent on the chiral stationary phase. |
| Advantages | Robust, versatile, wide variety of available columns.[2] | "Green" technique with reduced solvent consumption, faster analysis.[1] | High sensitivity, especially with an electron capture detector (ECD) for halogenated compounds.[5] |
| Limitations | Longer analysis times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation. | The analyte must be volatile and thermally stable, or derivatization is required. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method.[1] The following sections outline the protocol for a validated HPLC method for the analysis of 1-(2,4-Dichlorophenyl)ethanamine.
Validated HPLC Method Protocol
This protocol is based on established practices for the chiral separation of amines.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A chiral stationary phase column, such as a Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is recommended.[4]
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol or isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[4] A typical starting mobile phase could be n-Hexane:Ethanol (90:10, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, for example, 230 nm.
2. Reagent and Standard Preparation:
-
Solvents: HPLC grade n-hexane, ethanol, and diethylamine.
-
Reference Standard: A well-characterized reference standard of 1-(2,4-Dichlorophenyl)ethanamine (racemic and individual enantiomers if available).
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
3. Sample Preparation:
-
Accurately weigh the sample containing 1-(2,4-Dichlorophenyl)ethanamine.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The core performance characteristics to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the resolution of the enantiomers from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked samples) at different levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table presents a summary of typical validation data for an HPLC method for the analysis of a chiral amine.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution (Rs) > 1.5 | Rs = 2.5 between enantiomers |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validated HPLC analysis of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Workflow for the HPLC analysis of 1-(2,4-Dichlorophenyl)ethanamine.
Comparison of Analytical Methodologies
This diagram illustrates the logical relationship and key decision factors when choosing an analytical method for chiral amine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccsknowledge.com [ccsknowledge.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Chiral Amine
The enantiomerically pure 1-(2,4-dichlorophenyl)ethanamine is a crucial building block in the synthesis of various pharmaceuticals. Its stereoselective production is of paramount importance, and several catalytic systems have been developed to achieve high enantiopurity and yield. This guide provides a detailed comparison of the primary catalytic methodologies employed for this synthesis: metal-catalyzed asymmetric transfer hydrogenation and biocatalytic asymmetric amination. We present a summary of their performance based on available experimental data for the target molecule or closely related analogues, along with detailed experimental protocols and mechanistic visualizations.
Performance Comparison of Catalytic Systems
The selection of an optimal catalytic system for the asymmetric synthesis of 1-(2,4-dichlorophenyl)ethanamine depends on several factors, including enantioselectivity, yield, reaction conditions, and catalyst accessibility. Below is a summary of the performance of two major catalytic approaches.
| Catalytic System | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions |
| Metal-Catalyzed Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | 2',4'-Dichloroacetophenone | 98 | 95 (R) | Formic acid/triethylamine, 28°C, 20h |
| Biocatalysis | Transaminase (engineered) | 2,4-Dichloroacetophenone | >99 (conversion) | >99.5 (S) | Isopropylamine (amine donor), pH 8.0, 45°C, 24h |
Note: Data is compiled from representative literature for the specified substrate or a close structural analogue to provide a comparative framework.
Detailed Experimental Protocols
Metal-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a representative procedure for the asymmetric transfer hydrogenation of a substituted acetophenone using a well-established Ruthenium catalyst.
Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (Ruthenium(II)chloro--INVALID-LINK--)
Procedure:
-
A mixture of formic acid and triethylamine (5:2 molar ratio) is prepared as the hydrogen source.
-
In a reaction vessel, 2',4'-dichloroacetophenone (1 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%) are dissolved in the formic acid/triethylamine mixture (2 mL).
-
The reaction mixture is stirred at 28°C for 20 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(2,4-dichlorophenyl)ethanol. The corresponding amine can be obtained through subsequent chemical transformations.
Biocatalytic Asymmetric Amination using Transaminase
This protocol outlines a general procedure for the asymmetric synthesis of the target amine using an engineered transaminase.
Catalyst: Engineered (S)-selective ω-transaminase
Procedure:
-
A reaction buffer is prepared (e.g., 100 mM phosphate buffer, pH 8.0) containing pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
To the buffer, 2,4-dichloroacetophenone (50 mM) is added, along with a suitable organic co-solvent (e.g., 10% v/v DMSO) to aid solubility.
-
Isopropylamine (1 M) is added as the amine donor.
-
The reaction is initiated by the addition of the lyophilized whole cells containing the overexpressed transaminase.
-
The reaction mixture is incubated at 45°C with agitation for 24 hours.
-
The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.
-
After the reaction, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or MTBE) after adjusting the pH to basic conditions.
Mechanistic Insights and Visualizations
The underlying mechanisms of these catalytic systems are fundamentally different, which is reflected in their operational conditions and outcomes.
Asymmetric Transfer Hydrogenation
The catalytic cycle for the Ru-TsDPEN catalyzed transfer hydrogenation involves the formation of a ruthenium-hydride species which is the active reducing agent. The chirality is transferred during the hydride addition to the prochiral ketone.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Biocatalytic Asymmetric Amination
Transaminases utilize a pyridoxal 5'-phosphate (PLP) cofactor in a "ping-pong" mechanism. The chirality is determined by the specific binding of the ketone in the enzyme's active site.
Caption: Transaminase Catalytic Cycle.
Conclusion
Both metal-catalyzed asymmetric transfer hydrogenation and biocatalysis offer effective routes for the synthesis of enantiomerically enriched 1-(2,4-dichlorophenyl)ethanamine.
-
Ruthenium-catalyzed asymmetric transfer hydrogenation provides high yields and good to excellent enantioselectivities. These catalysts are versatile and can be applied to a broad range of substrates. However, they require the use of transition metals and organic solvents.
-
Biocatalysis using transaminases demonstrates exceptional enantioselectivity and operates under mild, aqueous conditions, aligning with the principles of green chemistry. The substrate scope of wild-type enzymes can be a limitation, but protein engineering and directed evolution can overcome this, tailoring enzymes for specific substrates and enhancing their stability and activity.
The choice between these systems will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, cost considerations, and environmental impact. For high-value pharmaceutical applications where exceptional enantiopurity and green manufacturing processes are critical, engineered biocatalysts are becoming an increasingly attractive option. For broader substrate applicability and well-established protocols, metal-based catalysts remain a robust choice.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control. For chiral molecules such as 1-(2,4-Dichlorophenyl)ethanamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are paramount. Different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles, making their precise quantification a regulatory and safety imperative.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the enantioselective analysis of 1-(2,4-Dichlorophenyl)ethanamine is a critical decision that depends on various factors, including the required sensitivity, sample matrix, and the desired analytical throughput. Both HPLC and GC-MS offer unique advantages and are widely employed for chiral separations.
Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of Chiral Amines
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Separation of volatile enantiomers (often after derivatization) in a gaseous mobile phase followed by mass-based detection. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or Pirkle-type columns. | Chiral capillary columns (e.g., cyclodextrin-based). |
| Sample Derivatization | Often not required. | Frequently necessary to improve volatility and thermal stability. |
| Sensitivity | Method dependent, typically in the µg/mL to ng/mL range. | Generally offers high sensitivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Selectivity | High, based on stereospecific interactions with the chiral stationary phase. | Very high, combines chromatographic separation with mass spectrometric identification. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often in the range of 10-20 minutes per sample. |
| Instrumentation Cost | Moderate to high. | High. |
| Primary Advantages | Broad applicability, well-established, direct analysis of non-volatile compounds. | High sensitivity and selectivity, provides structural information. |
| Primary Limitations | Lower sensitivity compared to GC-MS for some applications, solvent consumption. | Requires volatile and thermally stable analytes (or derivatives), potential for thermal degradation. |
Quantitative Performance Data
The following tables summarize representative validation parameters for HPLC and GC-MS methods based on the analysis of chiral amines structurally related to 1-(2,4-Dichlorophenyl)ethanamine. These values serve as a benchmark for what can be expected during method validation for the target analyte.
Table 2: Representative HPLC Method Validation Data for a Chiral Amine
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 3: Representative GC-MS Method Validation Data for a Derivatized Chiral Amine
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. The following sections provide representative methodologies for the chiral analysis of 1-(2,4-Dichlorophenyl)ethanamine by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
Principle: The enantiomers of 1-(2,4-Dichlorophenyl)ethanamine are separated on a chiral stationary phase (CSP) based on the formation of transient diastereomeric complexes with differing stabilities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample of 1-(2,4-Dichlorophenyl)ethanamine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: The enantiomers of 1-(2,4-Dichlorophenyl)ethanamine are first derivatized to increase their volatility and thermal stability. The resulting diastereomers are then separated on a chiral capillary column and detected by a mass spectrometer.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector
-
Autosampler
Derivatization Procedure:
-
To 1 mg of 1-(2,4-Dichlorophenyl)ethanamine in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized enantiomers.
Mandatory Visualizations
Experimental Workflow for Chiral Analysis
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2,4-Dichlorophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2,4-Dichlorophenyl)ethanamine, a compound that requires careful management due to its potential hazards. The following procedures are based on established safety protocols for analogous chemical substances and should be executed in strict adherence to local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, a face shield, chemical-resistant gloves, and a lab coat. All handling of 1-(2,4-Dichlorophenyl)ethanamine should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent further spread of the material using inert absorbent materials such as sand, vermiculite, or commercial sorbents. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of 1-(2,4-Dichlorophenyl)ethanamine is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste. According to the US EPA guidelines listed in 40 CFR 261.3, this determination is a prerequisite for proper disposal.
-
Containerization:
-
Place the waste 1-(2,4-Dichlorophenyl)ethanamine into a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, securely sealed, and stored in a designated secondary containment area to prevent accidental release.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: 1-(2,4-Dichlorophenyl)ethanamine.
-
-
Consult Regulations: It is mandatory to consult with your institution's Environmental Health and Safety (EHS) office or an equivalent authority. They will provide specific guidance based on local, state, and federal regulations, which may vary.
-
Approved Disposal Facility: The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal facility. Your EHS office will have established procedures for the collection and transfer of such waste.
-
Contaminated Materials: All materials that have come into contact with 1-(2,4-Dichlorophenyl)ethanamine, including empty containers, PPE, and spill cleanup materials, must also be disposed of as hazardous waste. Do not reuse containers that have held this chemical.
Summary of Disposal and Safety Information
| Aspect | Guideline | Citation |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Spill Containment | Absorb with inert material and place into a suitable disposal container. | [1] |
| Environmental Precautions | Do not let the product enter drains, other waterways, or soil. | [1] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [1] |
| Regulatory Compliance | Consult local, state, and federal hazardous waste regulations for complete and accurate classification and disposal. | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of 1-(2,4-Dichlorophenyl)ethanamine.
Caption: Disposal workflow for 1-(2,4-Dichlorophenyl)ethanamine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
